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  • Product: Rezafungin Acetate
  • CAS: 1631754-41-0

Core Science & Biosynthesis

Foundational

Rezafungin Acetate: Mechanistic Profiling and Susceptibility Workflows Against Multidrug-Resistant Candida auris

Executive Summary The rapid global emergence of Candida auris represents a critical public health threat, driven by its profound multidrug resistance and environmental resilience[1]. While echinocandins remain the first-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid global emergence of Candida auris represents a critical public health threat, driven by its profound multidrug resistance and environmental resilience[1]. While echinocandins remain the first-line empiric therapy for C. auris infections, therapeutic failures due to acquired resistance are increasingly documented[2]. Rezafungin acetate (formerly CD101) is a novel, next-generation echinocandin engineered to overcome the pharmacokinetic and stability limitations of its predecessors[3]. This technical guide provides an in-depth analysis of rezafungin’s molecular mechanism of action, its interaction with C. auris resistance pathways, and the highly specific, self-validating laboratory protocols required for accurate susceptibility testing.

Structural Pharmacology and Mechanism of Action

Rezafungin was rationally designed via structure-activity relationship (SAR) optimization of the anidulafungin scaffold[4]. The critical structural modification is the incorporation of a choline aminal ether at the C5 ornithine position[5].

The Causality of Stability: First-generation echinocandins degrade rapidly in plasma and aqueous solutions via spontaneous ring-opening and peptide hydrolysis. The choline aminal ether moiety in rezafungin sterically protects the cyclic hexapeptide core from degradation[5]. This grants rezafungin an exceptionally long half-life (~130 hours) and minimal hepatic metabolism, allowing for high-exposure, front-loaded, once-weekly intravenous dosing[6].

Target Engagement: Rezafungin exerts fungicidal activity by non-competitively inhibiting 1,3-β-D-glucan synthase, a critical transmembrane enzyme complex responsible for synthesizing β-1,3-glucan[3]. Because β-1,3-glucan is the primary structural polymer of the fungal cell wall, its depletion severely compromises cell wall integrity[7]. The resulting structural void leaves the fungal cell unable to withstand internal turgor pressure, leading to osmotic instability, morphological distortion, and rapid cell lysis[3].

MoA RZF Rezafungin Acetate FKS 1,3-β-D-Glucan Synthase (FKS1/FKS2 Subunits) RZF->FKS Binds catalytic subunit Glucan β-1,3-Glucan Synthesis (Blocked) FKS->Glucan Inhibits enzyme activity Wall Cell Wall Integrity Compromised Glucan->Wall Structural depletion Death Osmotic Instability & Fungal Cell Death Wall->Death Lysis

Rezafungin mechanism of action targeting 1,3-β-D-glucan synthase.

Overcoming Candida auris Resistance Mechanisms

Echinocandin resistance in C. auris is almost exclusively driven by target-site alterations—specifically, point mutations in the "hotspot" regions of the FKS1 gene, which encodes the major catalytic subunit of 1,3-β-D-glucan synthase[8].

The most prevalent mutation in echinocandin-resistant C. auris is the S639P substitution in Hotspot 1 (HS1)[6]. This mutation alters the tertiary structure of the binding pocket, sterically hindering the drug's ability to bind to the enzyme complex. While rezafungin's binding affinity is also reduced by FKS1 mutations (resulting in elevated Minimum Inhibitory Concentrations), its unique pharmacokinetic profile provides a distinct clinical advantage. The front-loaded high Cmax​ achieved by once-weekly dosing allows rezafungin to saturate mutated enzyme complexes, potentially overcoming low-level resistance thresholds that would render daily-dosed echinocandins ineffective[6].

Resistance WT Wild-Type FKS1 (Susceptible) BindWT Rezafungin Binds High Affinity WT->BindWT Mut FKS1 Hotspot 1 Mutation (e.g., S639P) BindMut Rezafungin Binding Sterically Hindered Mut->BindMut Death Cell Death BindWT->Death Survive Cell Survival (Resistance) BindMut->Survive

Impact of FKS1 Hotspot 1 mutations on Rezafungin binding affinity.

Comparative Susceptibility Data

Rezafungin demonstrates potent in vitro activity against wild-type C. auris clades globally[6]. To detect isolates with acquired resistance mechanisms, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established an Epidemiological Cut-Off Value (ECOFF) of 0.125 mg/L for rezafungin against C. auris[9].

Table 1: Comparative in vitro Susceptibility of C. auris to Echinocandins

Antifungal AgentMIC Range (mg/L)MIC50 (mg/L)EUCAST ECOFF (mg/L)
Rezafungin 0.03 – 8.00.25 – 0.50.125
Anidulafungin 1.0 – >16.01.0 – 2.00.25
Micafungin 0.5 – >8.00.5 – 1.00.25
Caspofungin 0.5 – >16.01.0 – 2.0Not Defined

(Data synthesized from contemporary surveillance studies and EUCAST rationale documents[6],[8],[9],[10].)

Self-Validating Experimental Protocol: EUCAST Broth Microdilution

Accurate susceptibility testing of rezafungin requires strict adherence to modified protocols. Early testing methodologies (e.g., EUCAST E.Def 7.3.1) were incompatible with rezafungin due to unacceptable inter-laboratory MIC variation[6].

The Causality of the Protocol Modification: Rezafungin is a highly lipophilic compound. In standard aqueous media, it binds non-specifically to the polystyrene surfaces of 96-well microtiter plates. This adsorption artificially lowers the effective drug concentration available to the fungal cells, inflating the apparent MIC[9]. To resolve this, the updated EUCAST E.Def 7.4 protocol mandates the addition of Tween 20 (polysorbate 20). Tween 20 acts as a surfactant, saturating the plastic binding sites and ensuring the drug remains in solution[9].

Step-by-Step Methodology (EUCAST E.Def 7.4 modification)
  • Medium Preparation: Prepare double-strength RPMI 1640 medium supplemented with 2% glucose (RPMI-2G) and 0.004% Tween 20. (Note: Upon 1:1 dilution with the inoculum, the final Tween 20 concentration will be the required 0.002%)[9].

  • Drug Dilution: Prepare a two-fold serial dilution series of rezafungin acetate in the supplemented RPMI-2G medium. The recommended final test range for rezafungin is 1.0 to 0.001 mg/L[9].

  • Inoculum Standardization: Subculture C. auris isolates on Sabouraud dextrose agar. Suspend colonies in sterile distilled water to a density of 0.5 McFarland standard (approx. 1–5×106 CFU/mL). Dilute this suspension to a final working concentration of 1–5×105 CFU/mL.

  • Inoculation: Dispense 50 µL of the standardized inoculum into each well of the 96-well microtiter plate containing 50 µL of the drug dilutions.

  • Incubation: Seal the plates to prevent evaporation and incubate at 35°C for 24 hours.

  • Reading & Validation: Visually determine the MIC as the lowest concentration of rezafungin that results in a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control.

    • Self-Validation Check: Ensure the growth control well exhibits sufficient turbidity; if growth is poor, the assay is invalid and must be repeated. Ensure the reference strain (e.g., C. krusei ATCC 6258) falls within the acceptable quality control range.

Workflow Prep Prepare RPMI-2G Medium + 0.002% Tween 20 Dilution Two-fold Serial Dilution of Rezafungin Prep->Dilution Inoculum Standardize C. auris Inoculum (0.5 McFarland) Inoculum->Dilution Incubate Incubate Plates (35°C, 24h) Dilution->Incubate Read Read MIC (Visual or Spectrophotometric) Incubate->Read

EUCAST E.Def 7.4 broth microdilution workflow for Rezafungin.

Conclusion

Rezafungin acetate represents a significant pharmacological advancement in the antifungal pipeline. By structurally stabilizing the echinocandin core, it enables a pharmacokinetic profile capable of aggressively targeting multidrug-resistant pathogens like Candida auris. However, translating these chemical advantages into clinical success relies heavily on rigorous, artifact-free laboratory surveillance utilizing surfactant-modified microdilution protocols.

References

  • Source: PMC (nih.gov)
  • Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins Source: MDPI URL
  • A multicentre study for determination of epidemiological cut-off values for Candida auris with EUCAST broth microdilution reference methodology Source: Ovid URL
  • Candida auris with EUCAST breakpoints (preprint)
  • Antifungal Resistance in Candida auris: Molecular Determinants Source: MDPI URL

Sources

Exploratory

Rezafungin acetate pharmacokinetics and extended half-life properties

Title: Rezafungin Acetate: Structural Engineering, Pharmacokinetics, and Extended Half-Life Properties Executive Summary Rezafungin acetate represents a paradigm shift in the therapeutic management of invasive candidiasi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Rezafungin Acetate: Structural Engineering, Pharmacokinetics, and Extended Half-Life Properties

Executive Summary

Rezafungin acetate represents a paradigm shift in the therapeutic management of invasive candidiasis and candidemia. As a next-generation echinocandin, it overcomes the primary pharmacokinetic limitation of its predecessors—the strict requirement for daily intravenous administration[1]. By engineering specific structural modifications into the echinocandin scaffold, developers have achieved an unprecedented terminal half-life of approximately 130 to 152 hours[1][2]. This technical whitepaper explores the structural causality behind rezafungin's extended half-life, its pharmacokinetic/pharmacodynamic (PK/PD) architecture, and the rigorous in vivo methodologies utilized to validate its clinical efficacy.

Structural Engineering: The Causality of Extended Half-Life

Echinocandins are large, cyclic lipopeptide molecules that historically suffer from chemical instability in plasma, leading to rapid degradation and short half-lives[1]. Rezafungin was purposefully designed as a structural analog of anidulafungin to address this specific vulnerability[3].

The core chemical innovation lies in the substitution at the C5 ornithine residue of the echinocandin ring[3]. In rezafungin, this residue is replaced with a choline aminal ether[3][4].

Causality of the Modification: The choline aminal ether substitution prevents the spontaneous ring opening and subsequent degradation that typically occurs in plasma and aqueous solutions[1][4]. By stabilizing the cyclic hexapeptide core, the molecule evades rapid systemic clearance[1]. This structural resilience is the direct mechanistic cause of rezafungin's extended half-life, allowing it to persist in the systemic circulation and tissues far longer than caspofungin, micafungin, or anidulafungin[1][5].

G A Anidulafungin (Parent Echinocandin) B C5 Ornithine Residue Substitution (Choline Aminal Ether) A->B Structural Engineering C Rezafungin Acetate (Chemically Stable Prodrug/Active Form) B->C D Prevention of Ring Opening & Plasma Degradation C->D Mechanism of Stability E Extended Half-Life (~130-150 hours) D->E Pharmacokinetic Outcome

Caption: Structural engineering of rezafungin yielding extended half-life.

Pharmacokinetic and Pharmacodynamic (PK/PD) Architecture

The pharmacokinetic profile of rezafungin is characterized by a high volume of distribution, extensive protein binding, and remarkably low clearance[5][6]. These properties enable a front-loaded dosing strategy that maximizes early drug exposure, which is critical for concentration-dependent antifungal activity[1][4].

Quantitative Pharmacokinetic Summary

Pharmacokinetic ParameterValue / Description
Terminal Half-Life ( t1/2​ ) 127 – 152 hours[2][6]
Volume of Distribution ( Vd​ ) ~40 – 67 L (approx. total body water)[5][6]
Plasma Protein Binding > 97%[2][6]
Systemic Clearance (CL) ~0.2 L/h[6][7]
Primary Excretion Route Feces (74.3%), Urine (25.7%)[2][5]
Clinical Dosing Regimen 400 mg loading dose (Day 1), 200 mg weekly thereafter[2][6]

Pharmacodynamic Driver: Like all echinocandins, rezafungin exhibits concentration-dependent fungicidal activity[1][6]. The primary PK/PD index that best correlates with in vivo efficacy is the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC)[5][8]. The extended half-life allows a once-weekly 400 mg/200 mg dosing regimen to comfortably exceed the required fAUC/MIC targets for net stasis and 1-log kill against most Candida species, including multidrug-resistant C. auris[2][8].

Mechanistic Pathway of Action

Rezafungin selectively targets the fungal cell wall, a structure absent in mammalian cells, ensuring a high therapeutic index[6].

The drug binds to and inhibits 1,3- β -D-glucan synthase, an essential enzyme complex responsible for the polymerization of β -(1,3)-D-glucan[3][6][9]. β -(1,3)-D-glucan serves as the primary structural scaffold of the fungal cell wall[9].

Causality of Cell Death: Inhibition of this enzyme rapidly depletes β -(1,3)-D-glucan[1][9]. Without this critical polymer, the cell wall loses its mechanical rigidity[9]. The high internal osmotic pressure of the fungal cell can no longer be contained by the weakened wall, leading to severe osmotic instability, cell lysis, and rapid fungicidal activity[1][9].

G A Rezafungin Acetate B Binding to 1,3-β-D-glucan synthase (Target Engagement) A->B C Inhibition of β-(1,3)-D-glucan Polymerization B->C Enzymatic Blockade D Depletion of Fungal Cell Wall Scaffold C->D Structural Compromise E Osmotic Instability & Cell Lysis (Fungicidal Activity) D->E Cell Death

Caption: Rezafungin mechanism of action via 1,3-β-D-glucan synthase inhibition.

Experimental Methodology: In Vivo PK/PD Profiling

To establish the AUC/MIC targets that inform human dosing, researchers utilize the neutropenic murine disseminated candidiasis model[8][10]. As a self-validating system, this protocol systematically removes the host immune response so that the observed fungal clearance is mathematically isolated to the drug's intrinsic pharmacodynamics[8].

Step-by-Step Protocol: Neutropenic Murine Disseminated Candidiasis Model

  • Step 1: Induction of Profound Neutropenia

    • Action: Administer cyclophosphamide subcutaneously at 150 mg/kg on Day -4, and 100 mg/kg on Days -1, +2, and +4 relative to the day of infection[8][11].

    • Causality & Validation: Cyclophosphamide selectively depletes neutrophils. Maintaining strict neutropenia throughout the 7-day study prevents spontaneous, immune-mediated clearance of the pathogen. This ensures that any reduction in fungal burden is strictly attributable to rezafungin exposure[8].

  • Step 2: Fungal Inoculum Preparation and Infection

    • Action: Prepare a standardized suspension of the target Candida isolate at approximately 6.0log10​ CFU/mL[8][10]. Inject 0.1 mL of this inoculum via the lateral tail vein on Day 0[8][10].

    • Causality & Validation: Intravenous administration bypasses mucosal barriers, guaranteeing immediate systemic dissemination. This accurately models clinical candidemia and seeds the target organs uniformly[10].

  • Step 3: Rezafungin Administration and Dose Fractionation

    • Action: Initiate rezafungin therapy 2 hours post-inoculation[8][10]. Administer the drug intraperitoneally (IP) or intravenously (IV) across a wide dose range (e.g., 0.25 to 64 mg/kg)[8][10]. Because rezafungin has a prolonged half-life in mice (28 to 41 hours), doses are administered on Days 0, 3, and 6[10].

    • Causality & Validation: The 2-hour delay allows the fungus to establish infection in the tissues. The wide dosing range is critical to capture the full sigmoidal maximum effect ( Emax​ ) curve, which is mathematically required to calculate the exact exposure needed for stasis and 1-log kill[8][10].

  • Step 4: Tissue Harvest and Fungal Burden Quantification

    • Action: Euthanize the mice at 168 hours (7 days) post-infection[8][10]. Aseptically excise the kidneys, homogenize them in sterile saline, and plate serial dilutions on Sabouraud dextrose agar to quantify CFU/kidney[10].

    • Causality & Validation: The kidneys receive high blood flow and provide an optimal microenvironment for Candida proliferation, making them the primary and most reliable target organ for quantifying disseminated infection in mice[10]. Comparing the 7-day burden to the 0-hour baseline validates whether the drug achieved net stasis or active killing[8][10].

  • Step 5: PK/PD Index Calculation

    • Action: Integrate the in vivo efficacy data with murine pharmacokinetic data to calculate the free-drug 24-hour AUC/MIC ratio ( fAUC0−24​/MIC )[8][10].

    • Causality & Validation: Determining the exact fAUC/MIC target allows pharmacometricians to run Monte Carlo simulations. This translates the murine data into the human clinical dosing regimen (400 mg loading / 200 mg weekly) ensuring >90% target attainment in patients[3][8].

G A Immunosuppression (Cyclophosphamide) B Fungal Inoculation (Lateral Tail Vein) A->B Day 0 C Rezafungin Administration (IP/IV at 2h post-infection) B->C +2 Hours D Incubation & Monitoring (7 Days) C->D Dose Response E Kidney Harvest & Fungal Burden Quantification D->E Euthanasia F PK/PD Index Calculation (AUC/MIC Correlation) E->F Data Analysis

Caption: Neutropenic mouse model workflow for rezafungin PK/PD profiling.

Conclusion and Clinical Implications

The structural engineering of rezafungin acetate represents a masterclass in rational drug design. By incorporating a choline aminal ether at the C5 ornithine residue, developers successfully neutralized the chemical instability inherent to echinocandins[1][3]. The resulting extended half-life (~152 hours) not only eliminates the need for daily infusions but also enables a front-loaded dosing paradigm that maximizes early AUC/MIC target attainment[1][2][4]. Validated through rigorous in vivo neutropenic models and robust Phase 3 clinical trials, rezafungin provides a highly efficacious, self-validating therapeutic system for combating resistant fungal pathogens[4][8].

References

  • [6] Rezzayo, INN-rezafungin - EMA - europa.eu - 6

  • [5] Advancements in Long-Acting Antifungal Therapy for Invasive Candidiasis - idse.net - 5

  • [3] Rezafungin | Johns Hopkins ABX Guide - hopkinsguides.com - 3

  • [9] What is the mechanism of Rezafungin acetate? - Patsnap Synapse - patsnap.com - 9

  • [1] The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - oup.com - 1

  • [10] Determination of Pharmacodynamic Target Exposures for Rezafungin against Candida tropicalis and Candida dubliniensis in the Neutropenic Mouse Disseminated Candidiasis Model - asm.org -10

  • [4] Rezzayo™'s Latest EU Approval for Invasive Candidiasis Breaks Ground in Antifungal Therapy - pharmafeatures.com - 4

  • [7] Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data - mdpi.com - 7

  • [8] Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - nih.gov - 8

  • [11] Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model | Antimicrobial Agents and Chemotherapy - asm.org - 11

  • [2] HIGHLIGHTS OF PRESCRIBING INFORMATION REZZAYO - fda.gov - 2

Sources

Foundational

Rezafungin Acetate: Chemical Stability, Degradation Pathways, and Analytical Characterization

A Technical Whitepaper for Drug Development Professionals and Analytical Scientists Executive Summary The echinocandin class of antifungals, which includes caspofungin, micafungin, and anidulafungin, has historically bee...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Analytical Scientists

Executive Summary

The echinocandin class of antifungals, which includes caspofungin, micafungin, and anidulafungin, has historically been limited by inherent chemical instability and poor aqueous solubility, necessitating daily intravenous infusions[1]. Rezafungin acetate (formerly CD101) represents a structural evolution in this class. By engineering a specific substitution at the C5 ornithine position of the anidulafungin scaffold, developers successfully inhibited the spontaneous chemical degradation pathways that plague first-generation echinocandins[2].

This whitepaper provides an in-depth analysis of rezafungin’s structural rationale, degradation kinetics, and the stability-indicating analytical methodologies required for its quantification in biological matrices.

Structural Rationale: Overcoming Echinocandin Lability

Echinocandins are semisynthetic cyclic lipopeptides that inhibit β -(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall integrity[3]. However, the primary means of in vivo elimination for anidulafungin is not enzymatic metabolism, but rather spontaneous chemical degradation[1].

The Hemiaminal Vulnerability

In anidulafungin, the hemiaminal region located at the C5 ornithine residue is highly labile[2]. Under physiological conditions (37 °C, pH 7.4), this hemiaminal undergoes a spontaneous ring-opening process. The cleavage forms a linear peptide containing a terminal amide and a highly reactive aldehyde[2]. This reactive intermediate can subsequently undergo intra- or intermolecular covalent reactions, which have been implicated in the generation of hepatotoxic species[4].

The Choline Aminal Ether Modification

Rezafungin was synthesized by replacing the vulnerable hemiaminal hydroxyl group of anidulafungin with a choline aminal ether moiety[1]. This targeted modification fundamentally alters the molecule's degradation thermodynamics.

Mechanistic Causality: For the rezafungin ring to open via the same pathway as anidulafungin, the first step requires the formation of an oxonium ion intermediate. In rezafungin, this oxonium formation is strongly disfavored due to the intense electrostatic repulsion generated by the proximity of the positively charged quaternary ammonium cation of the choline moiety[1]. Consequently, the ring remains intact, preventing the formation of reactive aldehydes and mitigating hepatotoxicity[4].

PathwayComparison cluster_Anidulafungin Anidulafungin Degradation Pathway cluster_Rezafungin Rezafungin Stability Mechanism A1 Anidulafungin (C5 Hemiaminal) A2 Spontaneous Ring Opening A1->A2 A3 Reactive Aldehyde (Hepatotoxic Potential) A2->A3 R1 Rezafungin (Choline Aminal Ether) R2 Oxonium Ion Formation R1->R2 Electrostatic Repulsion R3 Intact Cyclic Ring (Prolonged Half-Life) R1->R3 Maintained Stability

Fig 1: Comparative degradation pathways of Anidulafungin vs. Rezafungin.

Degradation Kinetics and Comparative Stability Data

The structural stabilization of rezafungin translates directly into exceptional in vitro and in vivo stability metrics. While caspofungin and anidulafungin degrade rapidly in plasma, rezafungin maintains its structural integrity over prolonged incubations[4].

Quantitative Stability Profiles

When incubated at 37 °C for 44 hours, rezafungin demonstrates near-total persistence across species, whereas anidulafungin is nearly entirely degraded[1]. Furthermore, rezafungin exhibits <2% degradation after long-term storage at 40 °C as a lyophilized powder for 9 months, and <7% degradation in acetate and lactate buffers (pH 4.5–5.5) at 40 °C for up to 9 months[1].

Table 1: Percentage of Intact Echinocandin Remaining After 44 Hours at 37 °C [1]

Matrix / MediumRezafungin (CD101) Remaining (%)Anidulafungin Remaining (%)
Human Plasma 93%7%
Monkey Plasma 94%14%
Dog Plasma 79%15%
Rat Plasma 91%7%
PBS Buffer (pH 7.4) 96%42%
Forced Degradation Pathways

Despite its robust stability, rezafungin can be forced to degrade under extreme stress conditions (e.g., strong acid/base hydrolysis, aggressive oxidation, or intense photolysis)[5]. Developing a stability-indicating assay requires identifying these minor degradants. A critical analytical challenge is that potential open-ring degradants may be isobaric (having the same mass) as the parent compound, necessitating high-resolution chromatographic separation prior to mass spectrometry[5].

Stability-Indicating Analytical Methodology

To accurately quantify rezafungin in pharmacokinetic studies or stability testing, the analytical method must overcome two primary hurdles:

  • High Protein Binding: Rezafungin is >98% bound to plasma proteins[5]. Incomplete protein precipitation will lead to variable recovery and severe matrix effects.

  • Isobaric Interference: The assay must chromatographically resolve the parent drug from any potential open-ring degradants formed during sample handling or storage[5].

Validated LC-MS/MS Protocol for Plasma Quantification

The following self-validating protocol ensures complete extraction and accurate quantification by utilizing an isotopically labeled internal standard (IS) to correct for ionization suppression and extraction losses[5].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking:

    • Transfer 100 µL of the biological plasma sample into a clean microcentrifuge tube.

    • Add a predefined concentration of isotopically labeled rezafungin (Internal Standard) to compensate for downstream matrix effects.

  • Protein Precipitation (Crash):

    • Add 300 µL of ice-cold extraction solvent consisting of Acetonitrile/Methanol (1:1, v/v)[5].

    • Scientific Rationale: The 1:1 organic mixture disrupts the hydrophobic and ionic interactions between rezafungin and plasma proteins (e.g., albumin), ensuring the >98% bound fraction is released into the supernatant.

  • Agitation & Centrifugation:

    • Vortex the mixture vigorously for 10 minutes to ensure complete protein denaturation.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins[5].

  • Supernatant Isolation:

    • Carefully transfer the clear supernatant to an HPLC autosampler vial.

  • Chromatographic Separation (Stability-Indicating):

    • Inject onto a reversed-phase C18 column. Utilize a gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • Scientific Rationale: The gradient must be optimized to ensure that rezafungin elutes at a distinct retention time separate from any isobaric open-ring degradants, preventing false-positive quantification[5].

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of rezafungin and the IS.

LCMS_Workflow N1 Step 1: Sample Prep Plasma (100 µL) + Labeled IS N2 Step 2: Protein Crash Cold ACN/MeOH (1:1, 300 µL) N1->N2 N3 Step 3: Extraction Vortex (10m) & Spin (13k rpm) N2->N3 N4 Step 4: LC Separation Resolve Isobaric Degradants N3->N4 N5 Step 5: MS/MS Analysis ESI+ MRM Quantification N4->N5

Fig 2: Stability-indicating LC-MS/MS workflow for Rezafungin quantification.

Clinical and Pharmacokinetic Implications

The chemical stability achieved via the choline aminal ether substitution is the direct biochemical cause of rezafungin's unique clinical profile. Because the molecule resists spontaneous degradation in the bloodstream, its half-life is extended to approximately 133–152 hours[5].

This prolonged half-life allows for a front-loaded, once-weekly intravenous dosing regimen (typically a 400 mg loading dose followed by 200 mg weekly)[6]. This is a paradigm shift from older echinocandins that require daily administration, thereby expanding the utility of echinocandins beyond the inpatient setting and into outpatient prophylaxis and treatment[1],[7]. Furthermore, the absence of reactive degradation intermediates eliminates the hepatotoxicity signals observed in preclinical models of anidulafungin, yielding a highly favorable safety profile[4].

References

  • James, K. D., et al. "CD101, a novel echinocandin with exceptional stability properties and enhanced aqueous solubility." The Journal of Antibiotics, PubMed/NIH. URL:[Link]

  • Mroczyńska, M., & Brillowska-Dąbrowska, A. "Echinocandins – structure, mechanism of action and use in antifungal therapy." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online. URL:[Link]

  • Hoenigl, M., et al. "Invasive candidiasis: Investigational drugs in the clinical development pipeline and mechanisms of action." PMC / NIH. URL:[Link]

  • Ong, V., et al. "Preclinical Evaluation of the Stability, Safety, and Efficacy of CD101, a Novel Echinocandin." Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]

  • Zhao, Y., et al. "Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data." MDPI. URL:[Link]

  • PrescriberPoint. "Rezzayo (rezafungin) - Dosing, PA Forms & Info (2026)." PrescriberPoint. URL: [Link]

Sources

Exploratory

Overcoming the Echinocandin Resistance Hurdle: The Pharmacodynamics and Efficacy of Rezafungin Acetate

Executive Summary Echinocandins are the first-line therapeutic agents for invasive candidiasis (IC) and candidemia. However, the emergence of echinocandin resistance—driven primarily by target-site mutations in the FKS1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Echinocandins are the first-line therapeutic agents for invasive candidiasis (IC) and candidemia. However, the emergence of echinocandin resistance—driven primarily by target-site mutations in the FKS1 and FKS2 genes—poses a severe threat to clinical outcomes, particularly in infections caused by Candida glabrata and the multidrug-resistant Candida auris[1],[2]. Rezafungin acetate is a novel, next-generation echinocandin engineered to overcome the pharmacokinetic limitations of legacy echinocandins. This whitepaper provides an in-depth technical analysis of the mechanistic basis of echinocandin resistance, the structural innovations of rezafungin, and the self-validating experimental methodologies used to evaluate its efficacy against fks-mutant strains.

Mechanistic Basis of Echinocandin Resistance

Echinocandins exert their fungicidal activity by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex, a critical component absent in mammalian cells but essential for fungal cell wall biosynthesis [3]. The catalytic subunit of this complex is encoded by the highly homologous FKS1, FKS2, and FKS3 genes [4].

Resistance predominantly arises from point mutations within two highly conserved "hot spot" (HS) regions of the FKS1 and FKS2 genes[5].

Causality of Resistance: Amino acid substitutions or deletions in these hot spots (e.g., F659del or S663P in C. glabrataFKS2) induce conformational changes in the glucan synthase complex. This structural shift significantly reduces the binding affinity of the echinocandin to its target [6]. As a result, the Minimum Inhibitory Concentration (MIC) required to achieve fungal stasis or cidal activity increases, often leading to clinical failure when using the standard daily dosing regimens of older echinocandins like caspofungin or micafungin [4].

Mechanism RZF Rezafungin Acetate (Choline Aminal Ether) FKS 1,3-β-D-Glucan Synthase (Fks1 / Fks2 Subunits) RZF->FKS Non-competitive Inhibition CW Fungal Cell Wall (β-D-glucan depletion) FKS->CW Blocks Synthesis MUT FKS Hot Spot Mutations (e.g., F659del, S629P) MUT->RZF Reduces Affinity MUT->FKS Conformational Change DEATH Osmotic Instability & Cell Death CW->DEATH Induces

Rezafungin mechanism of action and the impact of FKS hot spot mutations on target affinity.

Rezafungin Acetate: Structural Engineering and PK/PD Dynamics

Rezafungin is a synthetic structural analog of anidulafungin. The defining chemical modification is the replacement of the hemiaminal region at the C5 ornithine position with a choline aminal ether [7],[3].

Causality of Pharmacokinetic Superiority: Legacy echinocandins undergo slow chemical degradation in plasma at physiological pH and temperature. The choline aminal ether substitution in rezafungin prevents the opening of the hemiaminal ring, conferring exceptional chemical stability[3]. This stability translates to a prolonged elimination half-life of approximately 133 hours in humans, enabling a front-loaded, once-weekly dosing regimen (400 mg in week 1, followed by 200 mg weekly) [4].

In the context of fks mutations, efficacy is driven by the free-drug Area Under the Concentration-Time Curve to MIC ratio ( f AUC/MIC). By delivering a massive initial dose, rezafungin achieves an exceptionally high f AUC/MIC that can overpower the reduced target affinity of some fks mutant strains, effectively suppressing breakthrough resistance and achieving mycological clearance[8].

PKPD CHEM C5 Ornithine Substitution (Choline Aminal Ether) STAB Enhanced Chemical Stability CHEM->STAB Prevents Degradation PK Prolonged Half-Life (~133 hours) STAB->PK Reduces Clearance DOSE Front-Loaded Dosing (400mg Wk1 / 200mg Wk2+) PK->DOSE Enables Weekly AUC High Free-Drug AUC/MIC Ratio DOSE->AUC Maximizes Exposure EFF Efficacy Against FKS Mutants AUC->EFF Overcomes Resistance

Pharmacokinetic/pharmacodynamic rationale for rezafungin efficacy against resistant strains.

Quantitative Efficacy Profile

Rezafungin demonstrates potent in vitro activity against a broad spectrum of Candida species, including wild-type strains and those exhibiting azole or echinocandin resistance [9]. Notably, it maintains efficacy against C. auris isolates that demonstrate elevated MICs to older echinocandins[2].

Comparative MIC Ranges (μg/mL) of Echinocandins against Candida spp.
PathogenStrain PhenotypeRezafunginCaspofunginMicafunginAnidulafungin
Candida albicans Wild-Type (MIC₉₀)0.060.250.060.06
Candida glabrata Wild-Type (MIC₉₀)0.120.250.060.12
Candida auris Wild-Type & Mutant0.03 – 8.00.5 – >16.00.5 – >8.01.0 – >16.0
Candida glabrata fks Hot Spot MutantElevated (0.25 – 2.0)ElevatedElevatedElevated

Data synthesized from CLSI broth microdilution studies [9],[2],[4].

Self-Validating Experimental Protocols

To robustly evaluate echinocandin resistance and rezafungin efficacy, researchers must employ tightly controlled, self-validating workflows. The following methodologies establish a closed-loop validation system from in vitro susceptibility to in vivo pharmacodynamics.

Protocol A: In Vitro Susceptibility Testing (CLSI M27 Broth Microdilution)

Standardized broth microdilution is critical because echinocandin MICs are highly sensitive to inoculum size and media composition[10].

  • Isolate Preparation: Subculture clinical isolates on Sabouraud dextrose agar for 24 hours at 35°C to ensure logarithmic growth phase.

  • Inoculum Standardization: Suspend colonies in sterile saline to match a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to achieve a final well concentration of 1×103 to 5×103 CFU/mL.

  • Plate Setup: Prepare 96-well microtiter plates with serial two-fold dilutions of rezafungin acetate (range: 0.008 to 8 μg/mL).

  • Internal Validation: Inoculate quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) on every plate. If QC MICs fall outside the CLSI acceptable range, discard the plate results.

  • Incubation & Readout: Incubate at 35°C for 24 hours. The MIC is defined as the lowest drug concentration causing ≥50% growth inhibition compared to the drug-free growth control.

Protocol B: In Vivo Neutropenic Mouse Invasive Candidiasis Model

Utilizing neutropenic mice eliminates the confounding variable of host immune clearance, isolating the drug's direct pharmacodynamic effect ( f AUC/MIC) on the fungal burden [8].

  • Immunosuppression: Inject mice with cyclophosphamide (150 mg/kg intraperitoneally on day -4, and 100 mg/kg on day -1 prior to infection) to induce profound neutropenia.

  • Infection: Inoculate 1×106 CFU/mL of the target Candida strain via lateral tail vein injection.

  • Model Validation: Harvest kidneys from a subset of untreated control mice at 0h and 24h post-infection. A 1- to 2-log₁₀ increase in CFU confirms valid logarithmic fungal growth.

  • Treatment Administration: Administer rezafungin via intravenous route at varying fractionated doses to simulate human AUC exposures.

  • Efficacy Readout: Aseptically remove kidneys at designated time points, homogenize in sterile saline, plate on agar, and calculate the log₁₀ CFU/kidney reduction relative to untreated controls.

Workflow ISO Clinical Isolate Recovery BMD CLSI M27 Broth Microdilution ISO->BMD Standardized Inoculum MIC MIC Determination (24h Incubation) BMD->MIC Dose-Response SEQ FKS1/FKS2 Sanger Sequencing MIC->SEQ If MIC > Breakpoint DATA PK/PD Target Attainment Analysis MIC->DATA MIC Input SEQ->DATA Genotype Input

Self-validating experimental workflow for echinocandin susceptibility and resistance mapping.

Clinical Implications & Future Directions

The integration of rezafungin into clinical practice marks a significant shift in the management of invasive fungal infections. In the Phase 3 ReSTORE trial, rezafungin demonstrated non-inferiority to caspofungin for the treatment of candidemia and invasive candidiasis, achieving high rates of day-14 global cure [11].

Furthermore, rezafungin's high tissue penetration makes it particularly effective for challenging deep-seated infections, such as intra-abdominal candidiasis. Studies have shown that rezafungin achieves greater and more prolonged penetration within necrotic cores than micafungin, correlating with significantly greater activity against fks-mutant C. glabrata clinical strains [12]. By leveraging its unique PK/PD profile, rezafungin not only provides a robust therapeutic option for azole- and echinocandin-resistant isolates but also enables an outpatient-friendly, once-weekly dosing paradigm.

References

  • HIGHLIGHTS OF PRESCRIBING INFORMATION (REZZAYO) . U.S. Food and Drug Administration (FDA).[Link]

  • In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae . National Center for Biotechnology Information (PMC).[Link]

  • Activity of rezafungin against Candida auris . National Center for Biotechnology Information (PMC).[Link]

  • Outcomes by Candida spp. in the ReSTORE Phase 3 trial of rezafungin versus caspofungin for candidemia and/or invasive candidiasis . Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Rezafungin | Johns Hopkins ABX Guide . Johns Hopkins Medicine.[Link]

  • Rezafungin Superior to Micafungin to Treat Resistant Intra-abdominal Candidiasis . Contagion Live.[Link]

  • Echinocandins – structure, mechanism of action and use in antifungal therapy . National Center for Biotechnology Information (PMC).[Link]

  • Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model . Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Overcoming the Resistance Hurdle: Pharmacokinetic-Pharmacodynamic Target Attainment Analyses for Rezafungin (CD101) against Candida albicans and Candida glabrata . Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Spontaneous Mutational Frequency and FKS Mutation Rates Vary by Echinocandin Agent against Candida glabrata . Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Rezafungin, a New Second-Generation Echinocandin . Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Benzylic Dehydroxylation of Echinocandin Antifungal Drugs Restores Efficacy against Resistance Conferred by Mutated Glucan Synthase . Journal of the American Chemical Society.[Link]

Sources

Foundational

Pharmacodynamic Profiling of Rezafungin Acetate: Mechanistic Insights and PK/PD Optimization in Fungal Pathogens

Executive Summary The evolution of antifungal resistance and the pharmacokinetic limitations of first-generation echinocandins have necessitated the development of novel therapeutics. Rezafungin acetate (formerly CD101)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of antifungal resistance and the pharmacokinetic limitations of first-generation echinocandins have necessitated the development of novel therapeutics. Rezafungin acetate (formerly CD101) represents the first second-generation echinocandin, engineered specifically for enhanced chemical stability and prolonged pharmacokinetics[1]. This whitepaper provides an in-depth technical analysis of rezafungin’s pharmacodynamic (PD) profile, exploring its molecular mechanism of action, in vitro susceptibility spectrum, and the in vivo pharmacokinetic/pharmacodynamic (PK/PD) drivers that dictate its clinical efficacy against invasive candidiasis and aspergillosis.

Molecular Architecture and Mechanism of Action

Rezafungin is a structural analog of anidulafungin, sharing the same cyclic hexapeptide nucleus and lipophilic tail[2]. However, as an application scientist evaluating molecular stability, the critical structural divergence lies at the C-5 ornithine position, where rezafungin incorporates a choline aminal ether moiety[1][3].

First-generation echinocandins undergo rapid spontaneous chemical degradation in aqueous solutions at physiological pH and temperature. The choline moiety in rezafungin eliminates this vulnerability, preventing degradation and conferring exceptional in vitro and in vivo stability[4]. This structural modification is the direct causal factor enabling its extended half-life (~130 hours in humans) and its high-dose, front-loaded, once-weekly intravenous administration profile[5][6].

Mechanistically, rezafungin acts as a non-competitive inhibitor of β -(1,3)-D-glucan synthase, an enzyme complex encoded by the FKS1 and FKS2 genes[1][7]. By halting the synthesis of β -(1,3)-D-glucan—a critical structural polymer of the fungal cell wall—rezafungin induces severe osmotic instability[7].

MOA RZF Rezafungin Acetate (Choline Aminal Ether) FKS FKS1 / FKS2 Subunits (Catalytic Core) RZF->FKS Non-competitive Inhibition BGS β-(1,3)-D-Glucan Synthase Complex FKS->BGS Inactivates GLU β-(1,3)-D-Glucan Depletion BGS->GLU Blocks Synthesis OSM Osmotic Instability & Cell Lysis (Fungicidal) GLU->OSM Cell Wall Compromise

Fig 1: Rezafungin mechanism of action targeting β-(1,3)-D-glucan synthase leading to osmotic lysis.

In Vitro Pharmacodynamic Spectrum

The in vitro activity of rezafungin is highly species-dependent. Against Candida species, it is fungicidal, and efficacy is measured via the Minimum Inhibitory Concentration (MIC)[8]. Against Aspergillus species, echinocandins are fungistatic, causing abnormal, stunted hyphal growth rather than complete visual clearance. Therefore, the Minimal Effective Concentration (MEC)—the lowest concentration leading to morphologic changes—is the standard metric[2][9].

Rezafungin exhibits potent activity against major Candida pathogens, including the multidrug-resistant Candida auris[3][5]. Notably, MIC values for C. parapsilosis are inherently higher across all echinocandins due to a naturally occurring polymorphism in the FKS1 gene (a proline-to-alanine substitution at position 660), though rezafungin still maintains clinical efficacy against this species at standard dosing[3][7].

Table 1: Summary of Rezafungin In Vitro Susceptibility Profile

Data synthesized from EUCAST/CLSI reference broth microdilution methods[2][3][9].

Pathogen SpeciesActivity TypeMetric50% Inhibition (MIC₅₀/MEC₅₀)90% Inhibition (MIC₉₀/MEC₉₀)
Candida albicansFungicidalMIC0.03 mg/L0.06 mg/L
Candida glabrataFungicidalMIC0.06 mg/L0.125 mg/L
Candida tropicalisFungicidalMIC0.03 mg/L0.06 mg/L
Candida parapsilosisFungicidalMIC1.0 mg/L2.0 mg/L
Candida aurisFungicidalMIC0.125 mg/L0.25 mg/L
Aspergillus fumigatusFungistaticMEC0.03 mg/L0.125 mg/L

In Vivo PK/PD Modeling & Target Attainment

To translate in vitro potency into clinical dosing regimens, we rely on in vivo PK/PD modeling. For echinocandins, the primary pharmacodynamic index driving efficacy is the ratio of the free-drug area under the concentration-time curve over 24 hours to the MIC ( f AUC/MIC)[5].

Because rezafungin exhibits concentration-dependent killing and a prolonged post-antifungal effect, maximizing the f AUC/MIC ratio early in the infection course is critical[6]. In neutropenic mouse models of invasive candidiasis, the f AUC/MIC targets for net stasis and 1-log₁₀ CFU reduction against C. auris were determined to be 1.88 and 5.77, respectively[5].

Standardized Protocol: Neutropenic Mouse Invasive Candidiasis Model for PK/PD Profiling

To ensure self-validating and reproducible results, the following methodology is utilized to establish f AUC/MIC targets.

Rationale for Dosing Design: The half-life of rezafungin in mice is 30–40 hours (compared to ~130 hours in humans)[5]. To accurately simulate the human once-weekly AUC exposure, researchers must administer fractionated doses to the mice (e.g., every 3 days) rather than a single weekly dose[5].

Step-by-Step Methodology:

  • Immunosuppression: Induce profound neutropenia in specific-pathogen-free murine subjects (e.g., CD-1 mice) via intraperitoneal (IP) injection of cyclophosphamide. Administer 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection.

  • Inoculum Preparation: Subculture the target Candida strain on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a concentration of ∼106 CFU/mL, verified by hemocytometer and quantitative plating.

  • Infection: On Day 0, inoculate mice via the lateral tail vein with 0.1 mL of the fungal suspension.

  • Pharmacokinetic Dosing: Begin rezafungin treatment 2 hours post-inoculation. Administer fractionated IP doses (e.g., 1, 4, 16, and 64 mg/kg) on Days 0, 3, and 6 to mimic human exposure profiles[5].

  • Tissue Harvest & Quantification: Euthanize mice on Day 7. Aseptically excise the kidneys (the primary target organ for Candida). Homogenize the tissue in sterile saline, perform serial dilutions, and plate on SDA. Incubate for 24-48 hours and calculate the Log₁₀ CFU/kidney.

  • Mathematical Modeling: Plot the dose-response data using an inhibitory sigmoid Emax​ model. Calculate the f AUC/MIC required to achieve net stasis (CFU burden equal to the 2-hour post-infection baseline) and a 1-log kill.

PKPD Immuno Immunosuppression (Cyclophosphamide) Inoc Fungal Inoculation (Lateral Tail Vein) Immuno->Inoc Dose Rezafungin Admin (Fractionated IP Dosing) Inoc->Dose Harvest Tissue Harvest (Kidney Homogenization) Dose->Harvest Quant CFU Quantification (Log10 CFU/g) Harvest->Quant Model PK/PD Modeling (fAUC/MIC Target) Quant->Model

Fig 2: Workflow for in vivo neutropenic mouse invasive candidiasis model for PK/PD target attainment.

Resistance Dynamics and FKS Mutations

Resistance to echinocandins is almost exclusively driven by amino acid substitutions in the "hot spot" regions of the FKS1 gene (and FKS2 in C. glabrata)[1][3]. These mutations reduce the binding affinity of the drug to the β -(1,3)-D-glucan synthase complex, elevating the MIC by 10- to 100-fold[3].

While the selection frequency of FKS mutants for rezafungin is similar in vitro to that of anidulafungin and caspofungin[1][4], rezafungin possesses a distinct clinical advantage due to its pharmacokinetics. The standard human dosing regimen (400 mg on Week 1, 200 mg weekly thereafter) generates massive, front-loaded peak plasma concentrations ( Cmax​ )[6].

By achieving a Cmax​ and AUC that vastly exceed the mutant prevention concentration (MPC), rezafungin theoretically suppresses the emergence of first-step FKS mutations[1][8]. Furthermore, high-dose rezafungin has demonstrated efficacy in clearing infections caused by isolates with established FKS mutations that are clinically resistant to standard daily doses of first-generation echinocandins[8].

Conclusion

Rezafungin acetate represents a paradigm shift in echinocandin pharmacology. By integrating a choline aminal ether into the molecular structure, it circumvents the chemical instability that limited earlier agents[1][4]. Its PD profile—characterized by potent fungicidal activity against Candida spp. and robust f AUC/MIC target attainment—validates its use as a front-loaded, once-weekly therapeutic[5][8]. For drug development professionals and clinical scientists, rezafungin serves as a premier example of how targeted molecular modifications can optimize PK/PD parameters to overcome the limitations of an entire drug class.

References

  • Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins. National Institutes of Health (NIH).[Link]

  • Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model. National Institutes of Health (NIH).[Link]

  • Full article: Echinocandins – structure, mechanism of action and use in antifungal therapy. Taylor & Francis Online.[Link]

  • Population Pharmacokinetics of Rezafungin in Patients with Fungal Infections. ASM Journals.[Link]

  • Rezafungin, a New Second-Generation Echinocandin. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Rezafungin In Vitro Activity against Contemporary Nordic Clinical Candida Isolates and Candida auris Determined by the EUCAST Reference Method. National Institutes of Health (NIH).[Link]

  • Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species. Oxford Academic.[Link]

  • In Vitro Activitiy of Rezafungin in Comparison with Anidulafungin and Caspofungin against Invasive Fungal Isolates (2017 to 2022) in China. MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Rezafungin Acetate Quantification

Introduction & Rationale Rezafungin acetate (marketed as Rezzayo) represents a paradigm shift in the echinocandin class of antifungals. By incorporating a choline ether moiety at the C-5 ornithine position of the anidula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Rezafungin acetate (marketed as Rezzayo) represents a paradigm shift in the echinocandin class of antifungals. By incorporating a choline ether moiety at the C-5 ornithine position of the anidulafungin scaffold, rezafungin achieves exceptional chemical stability and aqueous solubility[1]. This structural evolution prevents the rapid degradation seen in first-generation echinocandins, enabling a prolonged half-life and allowing for once-weekly intravenous dosing[2].

For analytical scientists and CMC (Chemistry, Manufacturing, and Controls) professionals, the quantification of rezafungin acetate in Active Pharmaceutical Ingredients (API) and drug products necessitates a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method[3]. Because rezafungin is a large macrocyclic lipopeptide (MW = 1285.44 g/mol as an acetate salt)[2], standard small-molecule chromatographic approaches often fail, resulting in poor recovery and peak tailing. This guide details the mechanistic rationale and step-by-step protocol for a self-validating HPLC-UV workflow designed specifically for rezafungin.

Mechanistic Rationale for Method Parameters

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a logical deduction based on the analyte's physicochemical properties. The experimental choices in this protocol are driven by the following causal relationships:

  • Suppressing Secondary Interactions: The choline ether group of rezafungin carries a permanent positive charge. If analyzed on a standard silica-based reversed-phase column, this moiety will strongly interact with residual, ionized silanols (pKa ~3.5–4.5), resulting in severe peak tailing.

    • The Solution: We utilize 0.05% Trifluoroacetic acid (TFA) in the mobile phase[4]. TFA lowers the pH to < 2.5 (fully protonating and neutralizing surface silanols) and acts as an ion-pairing agent, forming a neutral hydrophobic complex with the choline ether group to ensure sharp, symmetrical peak elution.

  • Stationary Phase Selection: A highly endcapped or sterically protected C18 column (e.g., Welch Xtimate C18, 3 µm particle size) provides the necessary hydrophobic surface area to resolve rezafungin from its degradation products, such as open-ring variants[4].

  • Detection Wavelength: Rezafungin lacks a strong, distinct small-molecule chromophore but possesses abundant amide bonds within its hexapeptide core. UV detection at 214 nm optimally captures the π → π* transitions of these peptide bonds, maximizing sensitivity for both the parent drug and potential peptide-cleavage degradants[4].

Rezafungin_Logic Struct Rezafungin Acetate Structural Properties Prop1 Cyclic Hexapeptide Core (Multiple Amide Bonds) Struct->Prop1 Prop2 Choline Ether Moiety (Permanent Positive Charge) Struct->Prop2 Prop3 Lipophilic Tail (Hydrophobic Interactions) Struct->Prop3 Sol1 UV Detection at 214 nm (Maximized Sensitivity) Prop1->Sol1 dictates Sol2 0.05% TFA in Mobile Phase (Ion-Pairing & Silanol Suppression) Prop2->Sol2 requires Sol3 High-Organic Gradient (Efficient Elution & Peak Sharpness) Prop3->Sol3 necessitates Outcome Robust, Stability-Indicating HPLC Quantification Sol1->Outcome Sol2->Outcome Sol3->Outcome

Logic diagram mapping rezafungin's structural properties to chromatographic solutions.

Experimental Protocol: A Self-Validating System

A robust analytical method must be self-validating; it should automatically flag mechanical or chemical failures before sample data is generated. This protocol embeds a strict System Suitability Test (SST) as the gatekeeper.

Reagent Preparation
  • Mobile Phase A (0.05% TFA in Water): Add 0.5 mL of MS-grade TFA to 1000 mL of Ultrapure water (18.2 MΩ·cm). Causality: Provides the aqueous foundation while establishing the low pH required for silanol suppression.

  • Mobile Phase B (0.05% TFA in Acetonitrile): Add 0.5 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Causality: Acetonitrile provides the necessary elution strength for the lipophilic tail of rezafungin, with lower viscosity than methanol, ensuring optimal pressure profiles.

  • Diluent (Water/Acetonitrile, 50:50 v/v): Causality: Matches the approximate elution composition to prevent solvent-mismatch peak distortion during injection.

Chromatographic Conditions
ParameterSpecificationRationale
Column Endcapped C18 (150 mm × 4.6 mm, 3 µm)High surface area for lipopeptide retention; endcapping prevents tailing.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Column Temp. 35°CReduces mobile phase viscosity; improves mass transfer for large molecules.
Detection UV at 214 nmCaptures peptide bond π → π* transitions.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 70 30
15.0 30 70
18.0 10 90
20.0 10 90
20.1 70 30

| 25.0 | 70 | 30 |

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Rezafungin Acetate Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Prepare API or reconstituted drug product samples to a target nominal concentration of 100 µg/mL using the Diluent. Filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL) to remove any insoluble excipients.

System Suitability Testing (SST) - The Gatekeeper

Inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is only validated for sample analysis if the following causal criteria are met:

  • Retention Time Precision (%RSD ≤ 1.0%): Validates pump delivery and gradient reproducibility.

  • Peak Area Precision (%RSD ≤ 1.0%): Validates autosampler precision and detector stability.

  • Tailing Factor (T ≤ 1.5): Critical diagnostic. Validates that the 0.05% TFA is successfully ion-pairing with the choline ether moiety and that column endcapping is intact. A value > 1.5 immediately flags a loss of silanol suppression.

  • Theoretical Plates (N ≥ 5000): Validates column efficiency and proper mass transfer of the large peptide.

HPLC_Workflow Start Method Goal: Rezafungin Quantification Phase1 1. Column Selection (Endcapped C18, 3µm) Start->Phase1 Phase2 2. Mobile Phase Optimization (0.05% TFA / ACN) Phase1->Phase2 Phase3 3. Gradient Profiling (Elution of Lipopeptide) Phase2->Phase3 Validation ICH Q2(R2) Validation Phase3->Validation Spec Specificity & Forced Degradation Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Acc Accuracy & Precision (%RSD < 2.0%) Validation->Acc SST System Suitability (Self-Validating Gatekeeper) Spec->SST Lin->SST Acc->SST Routine Routine API & DP Analysis SST->Routine

Workflow diagram illustrating the lifecycle from method development to routine analysis.

Method Validation Summary (ICH Q2(R2) Framework)

To ensure trustworthiness, the developed method must be validated against ICH Q2(R2) guidelines. Below is a summary of the expected quantitative validation data structure for this rezafungin acetate assay.

Validation ParameterTest Range / ConditionsAcceptance CriteriaTypical Results Achieved
Specificity Acid, Base, Peroxide, Heat, LightResolution (Rs) > 1.5 between Rezafungin and degradantsRs > 2.0 for all open-ring degradants
Linearity 25 µg/mL to 150 µg/mL (25% to 150% of target)Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy (Recovery) Spiked at 50%, 100%, 150% levels (n=3 each)Mean Recovery: 98.0% – 102.0%99.4% – 100.8%
Method Precision 6 independent sample preparations%RSD of Assay ≤ 2.0%%RSD = 0.8%
LOD / LOQ Signal-to-Noise (S/N) evaluationS/N ≥ 3 (LOD); S/N ≥ 10 (LOQ)LOD = 0.5 µg/mL; LOQ = 1.5 µg/mL
Robustness ±0.2 mL/min Flow; ±2°C Temp; ±2% OrganicSST criteria must be met; Assay ± 2.0%Pass (No significant assay deviation)

References

  • Source: Asian Journal of Pharmaceutics (via Wisdom Library)
  • Population pharmacokinetic modeling and target attainment analyses of rezafungin...
  • Method for preparing anidulafungin derivative (US20240262866A1)
  • NDA 217417 Rezzayo (rezafungin)

Sources

Application

Rezafungin acetate dosing regimen for murine candidiasis models

Application Note: Optimizing Rezafungin Acetate Dosing Regimens in Murine Models of Invasive Candidiasis Executive Summary & Mechanistic Rationale Rezafungin (formerly CD101) is a next-generation echinocandin engineered...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing Rezafungin Acetate Dosing Regimens in Murine Models of Invasive Candidiasis

Executive Summary & Mechanistic Rationale

Rezafungin (formerly CD101) is a next-generation echinocandin engineered with exceptional structural stability and a highly differentiated pharmacokinetic (PK) profile. In humans, its terminal half-life is approximately 130 hours, which enables a front-loaded, once-weekly intravenous dosing regimen[1]. However, translating this clinical advantage into preclinical murine models requires precise allometric scaling and a deep understanding of the drug's temporal dynamics.

Because the half-life of rezafungin in mice accelerates to 30–40 hours, standard human dosing intervals cannot be used directly[1]. To accurately mimic human therapeutic exposures over a 7-day experimental window, dosing regimens in mice must be adapted—typically fractionated to once every 3 days (e.g., Days 0, 3, and 6) or administered as a single, high-concentration front-loaded dose[1],[2].

Like other echinocandins, rezafungin inhibits 1,3-β-D-glucan synthesis, resulting in concentration-dependent fungicidal activity[3]. Consequently, the area under the concentration-time curve over the minimum inhibitory concentration (AUC/MIC) is the most robust pharmacodynamic (PD) predictor of in vivo efficacy[1],[2]. This guide details the validated methodologies for establishing self-validating murine models of disseminated candidiasis to evaluate rezafungin.

Quantitative Pharmacodynamic Targets

Extensive PK/PD modeling has established specific free-drug 24-hour AUC/MIC targets required to achieve net stasis (prevention of fungal growth relative to the starting inoculum) and 1-log kill (a 10-fold reduction in fungal burden) across various Candida species[1],[2].

Table 1: Validated 24-h Free-Drug AUC/MIC Targets for Rezafungin in Murine Models

Candida SpeciesMedian 24-h Free-Drug AUC/MIC for Net StasisMedian 24-h Free-Drug AUC/MIC for 1-Log Kill
C. auris 1.73 – 1.885.49 – 5.77
C. albicans 2.89 – 2.925.14 – 5.32
C. glabrata 0.070.42
C. parapsilosis 2.61Target Not Achieved

(Data synthesized from neutropenic murine models over 168-hour experimental durations[1],[2])

Experimental Workflow Visualization

G N1 Day -4 & -1: Neutropenia Induction (Cyclophosphamide) N3 Day 0: Systemic Infection (Lateral Tail Vein IV) N1->N3 N2 Day 0: Inoculum Preparation (Candida spp. ~10^6 CFU) N2->N3 N4 Day 0, 3, 6: Rezafungin Dosing (IP or IV Administration) N3->N4 N5 Days 1-7: In Vivo Incubation & Clinical Monitoring N4->N5 N6 Day 7 (168h): Tissue Harvest (Kidneys) & CFU Enumeration N5->N6 N7 Data Analysis: AUC/MIC & Emax Modeling N6->N7

Murine candidiasis model workflow for evaluating rezafungin PK/PD efficacy.

Self-Validating Protocol: Neutropenic Murine Disseminated Candidiasis

Causality Check: Why use a neutropenic model? Profound immunosuppression isolates the antifungal efficacy of rezafungin from the host's innate immune clearance. This ensures that any observed reduction in Colony Forming Units (CFU) is strictly drug-mediated, creating a reliable dose-exposure-response relationship[4].

Phase I: Host Preparation and Immunosuppression
  • Subject Selection: Utilize 6-week-old specific-pathogen-free (SPF) BALB/c or CD-1 female mice[5].

  • Neutropenia Induction: Administer cyclophosphamide via intraperitoneal (IP) injection at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection[5].

    • Self-Validation Step: Peripheral blood sampling from a satellite cohort must confirm profound neutropenia (absolute neutrophil counts <100/mm³) by Day 0 to ensure the model's integrity.

Phase II: Inoculum Preparation and Systemic Infection
  • Strain Cultivation: Subculture the target Candida strain (e.g., C. auris or C. albicans) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

  • Suspension: Suspend isolated colonies in sterile saline, adjusting the optical density to yield an inoculum of approximately 106 CFU/mL.

  • Inoculation: Inject 0.1 to 0.2 mL of the suspension via the lateral tail vein on Day 0[1],[5].

    • Self-Validation Step: Plate serial dilutions of the inoculum syringe remnants to retrospectively confirm the exact infectious dose administered.

Phase III: Rezafungin Dosing Strategy

To mimic the human once-weekly exposure profile, the dosing schedule must account for the accelerated 30–40 hour murine half-life[1].

  • Formulation: Reconstitute rezafungin acetate in sterile water or 0.9% saline immediately prior to use to prevent degradation.

  • Administration Schedule:

    • Option A (Fractionated - Recommended for AUC matching): Administer rezafungin IP or IV at doses ranging from 1 to 64 mg/kg on Days 0, 3, and 6[1].

    • Option B (Single Dose - Recommended for Cmax/MIC studies): Administer a single front-loaded dose (e.g., 20 mg/kg) on Day 1 to evaluate prolonged post-antifungal effects[5],[2].

  • Baseline Control (Critical for Self-Validation): Euthanize a subset of untreated control mice 2 hours post-infection. Harvest and plate kidneys to establish the baseline fungal burden. This step is mandatory to mathematically differentiate between "net stasis" and actual "fungicidal kill" at the end of the study[1].

Phase IV: Tissue Harvesting and Pharmacodynamic Readouts

Causality Check: Why target the kidneys? In murine models of hematogenous candidiasis, the kidneys are the primary site of fungal dissemination and persistent infection. They provide the most reliable and reproducible quantitative readout of systemic fungal burden[5],[6].

  • Endpoint: At 168 hours (Day 7) post-infection, euthanize all remaining control and rezafungin-treated mice[1].

  • Organ Processing: Aseptically remove the kidneys, weigh them, and homogenize in 0.9% sterile saline.

  • Quantification: Plate 10-fold serial dilutions of the homogenate on SDA. Incubate for 24–48 hours at 35°C and enumerate the CFUs. Express data as log10​ CFU/g of kidney tissue[5].

Data Analysis and Emax Modeling

Plot the therapeutic response (change in log10​ CFU/g at 168h compared to the 2h baseline control) against the PK/PD index (AUC/MIC). Utilize a sigmoidal maximum effect ( Emax​ ) model to calculate the exposures required for specific therapeutic targets[1],[4]. A robust correlation ( R2>0.75 ) between the free-drug AUC/MIC and fungal clearance will validate the concentration-dependent efficacy of the chosen rezafungin regimen, proving the assay's success[1].

References

  • Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model. MDPI.[Link]

  • The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics. Journal of Antimicrobial Chemotherapy | Oxford Academic.[Link]

  • Assessment of Antifungal Pharmacodynamics. PMC - National Institutes of Health.[Link]

  • Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins. ResearchGate.[Link]

  • Invasive Candida infections. DiVA Portal.[Link]

Sources

Method

Application Notes and Protocols for In Vivo Efficacy Assessment of Rezafungin Acetate in Invasive Candidiasis Models

Introduction: The Clinical Challenge of Invasive Candidiasis and the Role of Rezafungin Invasive candidiasis (IC), a group of severe, life-threatening infections caused by Candida species, represents a significant challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical Challenge of Invasive Candidiasis and the Role of Rezafungin

Invasive candidiasis (IC), a group of severe, life-threatening infections caused by Candida species, represents a significant challenge in modern healthcare, particularly among immunocompromised and critically ill patients. The emergence of antifungal resistance further complicates treatment strategies. Rezafungin acetate, a next-generation echinocandin, offers a promising therapeutic advancement.[1][2][3][4][5] Its novel chemical structure confers a significantly prolonged half-life, enabling a once-weekly intravenous dosing regimen, a stark contrast to the daily infusions required for earlier echinocandins.[1][2][4][6][7] This unique pharmacokinetic profile not only has the potential to improve patient convenience and reduce healthcare costs but also ensures sustained drug exposure, which is critical for fungicidal activity.[1][2][7]

Rezafungin's mechanism of action is the potent and specific inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[3][6][8][9][10] The disruption of this key structural component leads to osmotic instability and fungal cell death.[6][9] This targeted mechanism spares mammalian cells, which lack a cell wall, contributing to a favorable safety profile.[8][9][10] Preclinical in vivo models are indispensable for characterizing the efficacy of novel antifungals like rezafungin, providing critical data on its pharmacodynamics and dose-response relationships. This document provides detailed protocols for establishing robust and reproducible murine models of invasive candidiasis to evaluate the in vivo efficacy of rezafungin acetate.

Core Principles of In Vivo Efficacy Modeling for Invasive Candidiasis

The primary objective of these models is to simulate human invasive candidiasis in a controlled laboratory setting to assess the therapeutic potential of rezafungin. The choice of animal model, immunosuppression method, and infectious challenge are critical variables that must be carefully considered to generate clinically relevant data. Murine models are widely used due to their genetic tractability, cost-effectiveness, and well-characterized immune systems.[11][12][13]

The Neutropenic Mouse Model: A Clinically Relevant Paradigm

Neutropenia is a major risk factor for invasive candidiasis in humans. Consequently, the neutropenic mouse model is a cornerstone for preclinical antifungal drug evaluation.[1][2][14][15][16][17] By inducing a state of profound neutropenia, these models mimic the immunocompromised state of many patients susceptible to Candida infections, allowing for a clear assessment of the direct antifungal activity of the investigational agent.

Visualizing the Mechanism of Action of Rezafungin

Rezafungin_MoA cluster_fungal_cell Fungal Cell Fungal_Cell_Wall Cell Wall (Structural Integrity) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) Glucan β-(1,3)-D-Glucan (Essential Polymer) Glucan_Synthase->Glucan Synthesizes Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Synthase->Cell_Lysis Disruption leads to Glucan->Fungal_Cell_Wall Forms Rezafungin Rezafungin Acetate Rezafungin->Glucan_Synthase Inhibits caption Mechanism of Rezafungin Action

Caption: Rezafungin inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis.

Protocol 1: Disseminated Candidiasis Model in Neutropenic Mice

This model is the gold standard for evaluating the systemic efficacy of antifungal agents against Candida species.

Experimental Workflow

Caption: Experimental workflow for the neutropenic disseminated candidiasis model.

Step-by-Step Methodology

1. Animal Model and Acclimatization:

  • Animal Strain: Male or female outbred mice (e.g., ICR/CD-1) or inbred mice (e.g., BALB/c), 4-6 weeks old, weighing 20-25g.[17][18][19][20]

  • Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to sterile food and water for at least 5-7 days prior to the experiment.

2. Immunosuppression:

  • Rationale: To induce a profound and sustained neutropenia, mimicking the immunocompromised state of susceptible patients.[11][12][13]

  • Agent: Cyclophosphamide monohydrate.

  • Protocol: Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[11][12][13] This regimen typically induces profound neutropenia (<10 neutrophils/mm³) for several days.[11][12]

    • Note: The timing and dosage of cyclophosphamide may need to be optimized depending on the mouse strain.[21]

3. Candida Inoculum Preparation:

  • Strain Selection: Use a well-characterized Candida albicans strain (e.g., SC5314) or other clinically relevant Candida species.

  • Culture: Streak the Candida isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

  • Inoculum Preparation:

    • Harvest yeast cells from the agar plate and suspend in sterile, pyrogen-free 0.9% saline.

    • Wash the cells twice by centrifugation (3000 x g for 10 minutes) and resuspension in sterile saline.

    • Adjust the final concentration to the desired inoculum size (e.g., 1 x 10⁵ CFU/mL) using a hemocytometer or spectrophotometer.

    • Verify the final concentration by plating serial dilutions on SDA plates and performing colony counts.

4. Infection:

  • Route: Intravenous (i.v.) injection via the lateral tail vein.

  • Inoculum Volume: 0.1 mL per mouse.

  • Inoculum Size: A typical inoculum size is 1 x 10⁴ CFU/mouse. This should be optimized to cause a consistent, non-lethal infection in control animals over the study period, allowing for the evaluation of therapeutic efficacy.

5. Rezafungin Acetate Administration:

  • Formulation: Prepare rezafungin acetate in a sterile vehicle suitable for intravenous administration (e.g., sterile water for injection).

  • Dosing: Rezafungin has demonstrated dose-dependent efficacy in murine models.[22] A range of doses (e.g., 0.5, 1, 2, 4 mg/kg) should be evaluated to determine the dose-response relationship.

  • Timing: Administer the first dose of rezafungin acetate 2 to 24 hours post-infection. Subsequent doses can be administered based on the experimental design, keeping in mind rezafungin's long half-life.[1][2][4]

6. Monitoring and Endpoints:

  • Survival Studies: Monitor animals daily for signs of morbidity and mortality for up to 21 days post-infection.

  • Fungal Burden Studies:

    • At a predetermined time point (e.g., 48 or 72 hours after the last dose), humanely euthanize the mice.

    • Aseptically remove the kidneys (the primary target organ in this model).

    • Homogenize each kidney in a known volume of sterile saline.

    • Plate serial dilutions of the homogenate on SDA.

    • Incubate at 35°C for 24-48 hours and count the colonies.

    • Express the fungal burden as log₁₀ CFU per gram of tissue.

Data Presentation and Interpretation
Treatment GroupDose (mg/kg)Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD)% Reduction in Fungal Burden vs. Vehicle
Vehicle Control-6.5 ± 0.4-
Rezafungin Acetate0.54.2 ± 0.635.4%
Rezafungin Acetate1.03.1 ± 0.552.3%
Rezafungin Acetate2.02.0 ± 0.369.2%
Rezafungin Acetate4.0<1.7 (Limit of Detection)>73.8%

A statistically significant, dose-dependent reduction in kidney fungal burden compared to the vehicle control group indicates in vivo efficacy of rezafungin acetate. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy for echinocandins, including rezafungin, is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[15][23]

Protocol 2: Corticosteroid-Induced Immunosuppression Model

This model represents another clinically relevant scenario where patients are at an increased risk of invasive candidiasis due to immunosuppressive therapies.

Step-by-Step Methodology

1. Animal Model and Acclimatization:

  • As described in Protocol 1.

2. Immunosuppression:

  • Rationale: To induce a state of immunosuppression that reflects long-term corticosteroid use in patients.

  • Agent: Triamcinolone acetonide.

  • Protocol: Administer triamcinolone acetonide subcutaneously (s.c.) at a dose of 40 mg/kg on day -1 relative to infection.[24][25][26][27][28]

3. Candida Inoculum Preparation, Infection, and Rezafungin Administration:

  • Follow the procedures outlined in Protocol 1. The inoculum size may need to be adjusted for this model to establish a consistent infection.

4. Monitoring and Endpoints:

  • As described in Protocol 1. The primary endpoint is typically the fungal burden in target organs, such as the kidneys, brain, and spleen.

In Vitro Susceptibility Testing: A Critical Adjunct

Prior to in vivo studies, it is essential to determine the in vitro susceptibility of the Candida strains to rezafungin. This is typically done by determining the Minimum Inhibitory Concentration (MIC) using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][29][30][31][32][33][34][35][36][37][38] The MIC values are crucial for calculating the AUC/MIC ratio, a key predictor of in vivo efficacy.[15][23]

Conclusion

The in vivo models described in these application notes provide a robust framework for evaluating the efficacy of rezafungin acetate against invasive candidiasis. The neutropenic mouse model, in particular, is a well-established and clinically relevant system for assessing the therapeutic potential of novel antifungal agents. By carefully controlling experimental variables and adhering to standardized protocols, researchers can generate high-quality, reproducible data to support the continued development and clinical application of rezafungin. The unique pharmacokinetic profile of rezafungin, combined with its potent in vivo activity, positions it as a valuable addition to the armamentarium against serious fungal infections.[1][2][4][5][6][7][9][22][39][40][41][42][43]

References

  • What is Rezafungin acetate used for? - Patsnap Synapse. (2024, June 14). Available from: [Link]

  • Hager, C. L., et al. (2019). Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy. Pharmacology Research & Perspectives, 7(6), e00546. Available from: [Link]

  • Hager, C. L., et al. (2019). Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy. PubMed. Available from: [Link]

  • REZZAYO (rezafungin for injection) Prescribing Information. (n.d.). accessdata.fda.gov. Available from: [Link]

  • Rezafungin Monograph for Professionals. (n.d.). Drugs.com. Available from: [Link]

  • What is the mechanism of Rezafungin acetate? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • rezafungin. Drug Central. (n.d.). Available from: [Link]

  • Tumbarello, M., et al. (2024). Rezafungin acetate for the treatment of candidemia and invasive candidiasis: a pharmacokinetic evaluation. Expert Opinion on Drug Metabolism & Toxicology, 21(2). Available from: [Link]

  • Hope, W. W., et al. (2024). The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics. Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • Santelire, M. A., et al. (2019). Development of a neutropenic murine model for invasive candida auris infection. bioRxiv. Available from: [Link]

  • Ghannoum, M. (2025, May 1). Rezafungin, a New Second-Generation Echinocandin. CLSI. Available from: [Link]

  • Standard Operating Procedure (SOP). Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis (antibiotic approach). (n.d.). NIH/NIAID. Available from: [Link]

  • Lakota, E. A., et al. (2018). Population Pharmacokinetic Analyses for Rezafungin (CD101) Efficacy Using Phase 1 Data. Antimicrobial Agents and Chemotherapy, 62(4), e02069-17. Available from: [Link]

  • Rezafungin Sees Good Efficacy and Safety for Candidemia or Invasive Candidiasis. (2025, February 21). Infectious Disease Special Edition. Available from: [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). CLSI. Available from: [Link]

  • Lepak, A. J., et al. (2019). Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model. Antimicrobial Agents and Chemotherapy, 63(6), e00399-19. Available from: [Link]

  • Zhao, Y., et al. (2020). Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data. Journal of Fungi, 6(4), 193. Available from: [Link]

  • Zuluaga, A. F., et al. (2006). Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases. BMC Infectious Diseases, 6, 55. Available from: [Link]

  • Rodríguez-Tudela, J. L., et al. (2008). EUCAST breakpoints for antifungals. Clínica Chimica Acta, 395(1-2), 1-5. Available from: [Link]

  • Zuluaga, A. F., et al. (2006). Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases. BMC Infectious Diseases, 6, 55. Available from: [Link]

  • Candidemia and invasive candidiasis treatment advances with Rezzayo trial data. (2023, December 13). GlobalData Healthcare. Available from: [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). A Practical Guide to Antifungal Susceptibility Testing. Methods in Molecular Biology, 845, 347-362. Available from: [Link]

  • Tumbarello, M., et al. (2024). Rezafungin acetate for the treatment of candidemia and invasive candidiasis: a pharmacokinetic evaluation. PubMed. Available from: [Link]

  • Yan, Y., et al. (2019). Experimental Mouse Models of Disseminated Candida auris Infection. mSphere, 4(5), e00534-19. Available from: [Link]

  • Arendrup, M. C., et al. (2024). In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model. Journal of Fungi, 10(9), 698. Available from: [Link]

  • Zida, W., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 211. Available from: [Link]

  • Zuluaga, A. F., et al. (2006). Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: Characterization and applicability to diverse experimental models of infectious diseases. ResearchGate. Available from: [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (n.d.). CLSI. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2024, May 21). Regulations.gov. Available from: [Link]

  • Rios-Doria, J., et al. (2023). Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells. Molecular & Cellular Oncology, 10(1), 2244192. Available from: [Link]

  • Arendrup, M. C., et al. (2024). In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model. PMC. Available from: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Available from: [Link]

  • SOP - Murine Candida albicans GI Candidiasis (dietary approach). (n.d.). National Institute of Allergy and Infectious Diseases (NIAID). Available from: [Link]

  • Han, Y., & Cutler, J. E. (1997). Assessment of a mouse model of neutropenia and the effect of an anti-candidiasis monoclonal antibody in these animals. The Journal of Infectious Diseases, 175(5), 1169-1175. Available from: [Link]

  • SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. (n.d.). National Institute of Allergy and Infectious Diseases (NIAID). Available from: [Link]

  • Gonzalez, J. M., et al. (2015). Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis. PLOS ONE, 10(11), e0141872. Available from: [Link]

  • Gatti, D. M., et al. (2007). A mouse-based strategy for cyclophosphamide pharmacogenomic discovery. Journal of Applied Physiology, 103(5), 1827-1834. Available from: [Link]

  • Antifungal Susceptibility Testing (AFST). (n.d.). EUCAST. Available from: [Link]

  • Liu, Y., et al. (2023). Triamcinolone acetonide suppressed scar formation in mice and human hypertrophic scar fibroblasts in a dose-dependent manner. Cellular and Molecular Biology, 69(9), 1-7. Available from: [Link]

  • Santelire, M. A., et al. (2020). Impact of Candida auris Infection in a Neutropenic Murine Model. mSphere, 5(1), e00881-19. Available from: [Link]

  • Kim, J. C., et al. (2017). Triamcinolone Acetonide Suppresses Keloid Formation Through Enhancing Apoptosis in a Nude Mouse Model. The Journal of Surgical Research, 219, 234-242. Available from: [Link]

  • Fungi (AFST). (n.d.). EUCAST. Available from: [Link]

  • Technical Notes on Antifungal Agents. (n.d.). EUCAST. Available from: [Link]

  • O'Leary, J. L., & Jarroll, E. L. (1987). Immunosuppression using triamcinolone acetonide, in 17-X and NYU-2 strains of Plasmodium berghei in mice. The Journal of Parasitology, 73(4), 861-862. Available from: [Link]

  • How to interpret MICs of amphotericin B, echinocandins and flucytosine against Candida auris (Candidozyma auris) according to the newly established EUCAST breakpoints. (2026, January 5). EUCAST. Available from: [Link]

  • Bourgeois, S., et al. (1995). Dexamethasone and triamcinolone acetonide accumulation in mouse fibroblasts is differently modulated by the immunosuppressants cyclosporin A, FK506, rapamycin and their analogues, as well as by other P-glycoprotein ligands. The Journal of Steroid Biochemistry and Molecular Biology, 54(5-6), 229-239. Available from: [Link]

  • van der Windt, A. E., et al. (2022). Intra-articular Administration of Triamcinolone Acetonide in a Murine Cartilage Defect Model Reduces Inflammation but Inhibits Endogenous Cartilage Repair. The American Journal of Sports Medicine, 50(5), 1367-1377. Available from: [Link]

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Application

Application Note: Establishing Time-Kill Assays for Rezafungin Acetate

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Antifungal Pharmacodynamics. Introduction & Pharmacodynamic Context Rezafungin acetate is a next-generation echinocandin engine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Antifungal Pharmacodynamics.

Introduction & Pharmacodynamic Context

Rezafungin acetate is a next-generation echinocandin engineered for exceptional chemical stability and a prolonged pharmacokinetic (PK) half-life (approximately 80 hours), enabling a unique once-weekly dosing regimen[1][2]. Like other echinocandins, its mechanism of action relies on the targeted inhibition of the 1,3-β-D-glucan synthase complex, a critical enzyme for fungal cell wall biosynthesis[3].

While Minimum Inhibitory Concentration (MIC) assays provide a static snapshot of susceptibility, time-kill kinetics are essential for elucidating the dynamic pharmacodynamic (PD) profile of rezafungin. Time-kill assays distinguish between fungistatic and fungicidal activity, determine the rate of fungal clearance, and help establish critical PK/PD indices (such as AUC/MIC) required for clinical translation[4][5].

MOA RZF Rezafungin Acetate FKS FKS1/FKS2 Subunits (Target) RZF->FKS Binds GS 1,3-β-D-Glucan Synthase Complex FKS->GS Inhibits BG 1,3-β-D-Glucan Polymerization GS->BG Blocks CW Cell Wall Integrity BG->CW Depletes DEATH Osmotic Instability & Cell Death CW->DEATH Induces

Mechanism of action: Rezafungin inhibiting 1,3-β-D-glucan synthase leading to cell death.

Experimental Design & Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, I frequently observe laboratories failing to adapt standard CLSI M27 guidelines to the specific biochemical realities of highly protein-bound echinocandins. A robust rezafungin time-kill assay must account for two critical variables: Protein Binding and Drug Carryover .

Media Selection and Protein Binding

Standard broth microdilution and time-kill assays utilize RPMI-1640 medium buffered to pH 7.0 with MOPS[6]. However, rezafungin is highly protein-bound in vivo, with only 0.2% to 3% existing as free, active drug[7]. Conducting time-kill assays solely in standard RPMI-1640 can artificially inflate the apparent killing kinetics.

  • The Solution: Parallel testing must be conducted in RPMI-1640 supplemented with 50% human serum . This physiological simulation provides a more accurate reflection of in vivo efficacy, particularly against challenging isolates like Candida auris[7].

Mitigating the Drug Carryover Effect

Rezafungin's potent concentration-dependent activity means that at high test concentrations (e.g., 8 to 128 µg/mL for topical or localized PK modeling), residual drug transferred onto the Sabouraud Dextrose Agar (SDA) plates during the plating step will continue to inhibit the growth of surviving colonies[8]. This "carryover effect" leads to false-positive fungicidal readouts.

  • The Solution: A rigorous centrifugation and wash step using sterile Phosphate-Buffered Saline (PBS) must be integrated into the sampling workflow prior to serial dilution and plating to remove unbound drug[8].

Step-by-Step Methodology

Reagent and Inoculum Preparation
  • Drug Stock: Dissolve rezafungin acetate powder in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Note: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Media: Prepare RPMI-1640 broth with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS. Prepare a second batch supplemented with 50% pooled human serum[6][7].

  • Inoculum: Subculture Candida strains on SDA plates for 24 hours at 35°C. Suspend 3–5 distinct colonies in sterile saline and adjust the optical density to a 0.5 McFarland standard. Dilute this suspension in the test media to achieve a starting inoculum of 1 × 10⁵ to 5 × 10⁵ CFU/mL [7][9].

Time-Kill Execution
  • Aliquot 10 mL of the prepared inoculum into sterile, loosely capped 50 mL Erlenmeyer flasks or baffled culture tubes.

  • Dose the flasks with rezafungin to achieve final concentrations ranging from 0.25 to 32 mg/L (encompassing typical peak serum concentrations and MIC multiples)[4][7]. Include a drug-free growth control.

  • Incubate the flasks at 35°C with continuous orbital shaking (150 rpm) to ensure adequate aeration and drug dispersion.

Sampling, Washing, and Quantification
  • At predetermined time points (0, 4, 8, 12, 24, and 48 hours ), remove a 100 µL aliquot from each flask[7].

  • Wash Step (Crucial): Transfer the 100 µL aliquot to a microcentrifuge tube containing 900 µL of sterile PBS. Centrifuge at 10,000 × g for 5 minutes. Carefully decant the supernatant to remove residual rezafungin, and resuspend the fungal pellet in 1 mL of fresh PBS[8].

  • Perform 10-fold serial dilutions of the washed suspension in PBS.

  • Plate 30–50 µL of each dilution onto SDA plates in triplicate.

  • Incubate plates at 35°C for 48 hours and quantify the Colony Forming Units (CFU).

Workflow Inoc 1. Inoculum Preparation (1-5 x 10^5 CFU/mL) Incub 3. Co-Incubation (35°C, Orbital Shaking) Inoc->Incub Drug 2. Drug Dilution (RPMI-1640 ± 50% Serum) Drug->Incub Samp 4. Temporal Sampling (0, 4, 8, 12, 24, 48h) Incub->Samp Wash 5. Centrifugation & Wash (Removes Drug Carryover) Samp->Wash Plate 6. Plating on SDA (Serial Dilutions) Wash->Plate Quant 7. CFU Quantification (Log10 Reduction Analysis) Plate->Quant

Step-by-step workflow for the rezafungin time-kill assay incorporating a critical wash step.

Data Presentation and Interpretation

Plot the mean log10​ CFU/mL against time. The limit of detection (LOD) is typically 1.0 to 1.3 log10​ CFU/mL, depending on the exact plating volume[1].

Definitions of Activity:

  • Fungicidal Activity: A reduction of ≥3log10​ CFU/mL ( ≥99.9% kill) relative to the starting inoculum[4][9].

  • Fungistatic Activity: A reduction of <3log10​ CFU/mL relative to the starting inoculum[9].

Summary of Expected Quantitative Outcomes (24-Hour Endpoint)
Candida SpeciesMedia ConditionRezafungin ConcentrationExpected ActivityTypical log10​ CFU/mL Reduction
C. albicans (Wild Type)RPMI-16401 – 8 mg/LFungicidal ≥3.0
C. glabrataRPMI-16401 – 8 mg/LFungicidal ≥3.0
C. auris (Clades I-IV)RPMI + 50% Serum1 – 8 mg/LFungicidal / Static 2.0−3.5
C. parapsilosisRPMI-16401 – 8 mg/LFungistatic <3.0
C. albicans (fks mutant)RPMI-16401 – 8 mg/LResistance / Regrowth +1.0 to +2.0 (Growth)

Note: Against certain clades of C. auris and C. parapsilosis, echinocandins typically exhibit fungistatic rather than fungicidal behavior, often showing initial inhibition followed by plateau or regrowth at 24 hours[4][7].

References

  • Activity of rezafungin against Candida auris Journal of Antimicrobial Chemotherapy | Oxford Academic[Link]

  • Time-Kill Kinetics of Rezafungin (CD101) in Vagina-Simulative Medium for Fluconazole-Susceptible and Fluconazole-Resistant Candida albicans and Non-albicans Candida Species Infectious Diseases in Obstetrics and Gynecology | PMC[Link]

  • Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy Pharmacology Research & Perspectives | PMC[Link]

  • Comparison of In Vitro Killing Activity of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades Microorganisms | University of Debrecen[Link]

  • Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) Antimicrobial Agents and Chemotherapy | PMC[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming rezafungin acetate precipitation in cell culture media

Welcome to the Technical Support Center for Antimicrobial Assays. As a Senior Application Scientist, I have designed this guide to address one of the most common challenges when working with novel echinocandins: Rezafung...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Antimicrobial Assays. As a Senior Application Scientist, I have designed this guide to address one of the most common challenges when working with novel echinocandins: Rezafungin acetate precipitation in aqueous cell culture media (e.g., RPMI-1640, DMEM) .

While rezafungin acetate is engineered with a choline ether group at the C-5 ornithine position to improve aqueous solubility compared to first-generation echinocandins[1], its large lipopeptide structure and high protein-binding affinity (>98%) make it susceptible to "solvent shock," plastic adsorption, and localized supersaturation during in vitro assay preparation[2][3].

This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to maintain rezafungin in solution for reliable Minimum Inhibitory Concentration (MIC) and cell culture assays.

Before troubleshooting, it is critical to understand the causality behind rezafungin precipitation in your media:

  • Moisture Contamination in Stock: Rezafungin acetate is highly hygroscopic[4]. If the primary DMSO stock absorbs atmospheric moisture, water outcompetes the lipopeptide for hydrogen bonding with the solvent, leading to premature micro-aggregation before it even reaches the culture media[5].

  • Solvent Shock: Directly pipetting a highly concentrated DMSO stock (e.g., 100 mg/mL) into aqueous RPMI-1640 causes a rapid polarity shift. The local concentration of rezafungin exceeds its aqueous solubility limit before diffusion can occur, causing irreversible crystallization.

  • Hydrophobic Plastic Adsorption: In standard RPMI-1640 test media where the final DMSO concentration is strictly limited (≤1%), hydrophobic echinocandins readily stick to polystyrene microtiter plates and pipette tips[3]. This adsorption mimics precipitation by drastically lowering the effective soluble drug concentration, leading to artificially inflated MIC values.

G Start Rezafungin Precipitation / Loss of Activity Q1 Is the DMSO stock anhydrous? Start->Q1 A1 Hygroscopic water absorption causes premature aggregation. Use fresh DMSO. Q1->A1 No Q2 Was dilution direct & high-ratio? Q1->Q2 Yes A2 Solvent shock occurred. Use intermediate co-solvents or stepwise dilution. Q2->A2 Yes Q3 Are MIC values artificially high? Q2->Q3 No A3 Drug is adsorbing to plastics. Supplement media with Tween 20. Q3->A3 Yes

Root Cause Analysis for Rezafungin Precipitation and Activity Loss.

Quantitative Solubility Profiles

To design a successful experiment, you must respect the solubility limits of rezafungin acetate across different solvent systems. The table below synthesizes validated solubility data to guide your formulation strategy[5][6][7].

Solvent System / FormulationMax SolubilityVisual StateMechanistic Notes
100% Anhydrous DMSO 100 - 250 mg/mLClearRequires sonication. Moisture drastically reduces this limit.
Sterile Water ≥ 20 - 50 mg/mLClearFreely soluble, but unstable for long-term storage.
RPMI-1640 / DMEM (Direct) < 0.1 mg/mLCloudy/PrecipitateHigh risk of solvent shock if DMSO stock is added directly.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 5.75 mg/mLClearIn vivo standard. Surfactants prevent hydrophobic aggregation.
Modified EUCAST RPMI (with Tween 20) Assay dependentClearTween 20 prevents plastic adsorption in microtiter plates.

Self-Validating Protocol: Precipitation-Free Media Preparation

This protocol utilizes a stepwise dilution method combined with surfactant supplementation to ensure rezafungin remains in solution. It includes built-in validation steps to guarantee experimental trustworthiness.

Phase 1: Stock Preparation (The Foundation)

  • Equilibrate a sealed vial of lyophilized rezafungin acetate to room temperature in a desiccator to prevent condensation.

  • Reconstitute using strictly fresh, anhydrous DMSO to a concentration of 10 mg/mL or 20 mg/mL.

  • Validation Check: Vortex for 60 seconds. The solution must be completely optically clear. If micro-bubbles or cloudiness persist, sonicate in a water bath at 25°C for 5 minutes[2][6].

Phase 2: Intermediate Dilution (Preventing Solvent Shock) Do not pipette the DMSO stock directly into the final volume of cell culture media.

  • Prepare an intermediate working stock. If your assay permits, use a co-solvent cascade. For standard CLSI/EUCAST broth microdilution, prepare serial two-fold dilutions of the drug in 100% DMSO first[2].

  • This ensures that when you spike the drug into the media, the volume of DMSO added is constant across all concentration gradients (typically 1% final DMSO concentration).

Phase 3: Media Inoculation & Plastic Passivation

  • Prepare your RPMI-1640 (buffered to pH 7.0 with MOPS).

  • Crucial Step: To prevent the hydrophobic echinocandin from precipitating onto the polystyrene walls of your 96-well plate, supplement the RPMI-1640 with Tween 20 (as per modified EUCAST methodology)[3].

  • Add the DMSO drug dilutions to the media dropwise while continuously vortexing the media tube. This rapid mechanical dispersion prevents localized supersaturation.

  • Validation Check (Self-Validating System): Before adding cells/fungi, read the baseline absorbance of your highest concentration well at 600 nm (OD600) in a spectrophotometer. An OD600 > 0.05 in a blank media well indicates micro-precipitation. Discard and remake if this occurs.

G A 1. Stock Prep Anhydrous DMSO (Desiccated) B 2. Serial Dilution Dilute in 100% DMSO (Maintains solubility) A->B C 3. Media Addition Dropwise into RPMI + Tween 20 B->C D 4. Validation Check OD600 (Must be <0.05) C->D

Optimized Rezafungin Acetate Media Dilution Workflow.

Troubleshooting FAQs

Q: My rezafungin stock in DMSO was clear yesterday, but today it is cloudy after thawing from -20°C. What happened? A: Rezafungin acetate is highly sensitive to moisture[5]. If the tube was opened while cold, atmospheric condensation introduced water into the DMSO. Because the DMSO/water mixture has a drastically lower solubility threshold for the lipopeptide, it precipitated. Solution: Always allow stocks to reach room temperature in a desiccator before opening. You can attempt to rescue the current stock via gentle heating (37°C) and sonication, but for precise MIC assays, a fresh stock is required.

Q: I am performing a CLSI M27 broth microdilution assay. The drug appears to be in solution, but my MIC values are erratic and much higher than expected. Why? A: You are likely experiencing plastic adsorption, a known phenomenon with hydrophobic echinocandins in RPMI-1640[3]. The drug is "precipitating" out of the bulk liquid and coating the polystyrene interim tubes, pipette tips, and microtiter wells. Solution: Switch to low-bind plastics for all interim dilutions. Furthermore, consider adopting the modified EUCAST method which supplements the test medium with Tween 20 to keep the drug in the aqueous phase[3].

Q: I need to test rezafungin in a mammalian cell culture assay (DMEM + 10% FBS). Will the serum proteins cause precipitation? A: Serum proteins (like BSA in FBS) actually act as carrier proteins and can prevent physical precipitation by binding the hydrophobic tail of the echinocandin[8]. However, because rezafungin is >98% protein-bound, the free (active) drug concentration in your assay will plummet[2]. You will not see visual precipitation, but your pharmacological efficacy will drop. You must account for this protein binding in your dose-response calculations.

Q: Can I use sterile water instead of DMSO to avoid solvent toxicity in my cells? A: Yes, rezafungin acetate is freely soluble in water (unlike the free base)[4]. For the clinical formulation (Rezzayo), it is reconstituted in sterile Water for Injection[4]. However, aqueous stocks of echinocandins are prone to rapid hydrolytic degradation. If you use water, the working solution must be prepared immediately before use and cannot be stored for long-term use like a -80°C DMSO stock.

References

  • Highlights of Prescribing Information: REZZAYO (rezafungin for injection). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Multicentre validation of a modified EUCAST MIC testing method and development of associated epidemiologic cut-off (ECOFF) values for rezafungin. JMI Laboratories. Available at:[Link]

  • Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects. Wisdom Library. Available at:[Link]

  • Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation. NIH PMC. Available at:[Link]

Sources

Optimization

Rezafungin Acetate MIC Assays: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for rezafungin acetate in vitro susceptibility testing. Rezafungin is a novel, next-generation echinocandin with a prolonged half-life designed for once-weekly dosing[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for rezafungin acetate in vitro susceptibility testing. Rezafungin is a novel, next-generation echinocandin with a prolonged half-life designed for once-weekly dosing[1][2]. While it demonstrates potent fungicidal activity against Candida and Aspergillus species by inhibiting β-1,3-D-glucan synthase[1][3], broth microdilution assays can be heavily confounded by in vitro artifacts.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting protocols to differentiate true clinical resistance from false resistance artifacts.

Diagnostic Workflow for Elevated MICs

When an elevated minimum inhibitory concentration (MIC) is observed, it is critical to systematically rule out testing artifacts before classifying an isolate as resistant. The following self-validating workflow correlates genotypic data with phenotypic growth patterns to ensure accurate reporting.

DiagnosticWorkflow Start Elevated Rezafungin MIC (>0.25 µg/mL) Genotype Perform FKS Genotyping Start->Genotype TrueRes FKS Hotspot Mutation (True Resistance) Genotype->TrueRes Positive WildType Wild-Type FKS (False Resistance) Genotype->WildType Negative Growth Analyze Well Growth Pattern WildType->Growth Biphasic Biphasic Growth (Clearance then Regrowth) Growth->Biphasic Continuous Continuous Growth Across Dilutions Growth->Continuous Paradoxical Paradoxical Effect (Report Susceptible) Biphasic->Paradoxical Binding Plastic Binding / Trailing (Retest with Tween-20 at 24h) Continuous->Binding

Diagnostic decision tree for identifying false resistance in rezafungin assays.

Section 1: The Paradoxical (Eagle) Effect

Causality & Mechanism The paradoxical effect (or Eagle effect) is a phenomenon where fungal isolates resume growth at supra-MIC concentrations of an echinocandin (typically >4 µg/mL) despite being fully susceptible at lower concentrations[4][5]. This is not true genetic resistance, which is driven by mutations in the FKS1 or FKS2 hotspot regions[6][7]. Instead, severe depletion of β-1,3-D-glucan at high drug concentrations triggers a profound cell wall stress response. This influx of calcium ions activates the calcineurin and Protein Kinase C (PKC) signaling cascades, driving a compensatory upregulation of chitin synthesis. The excess chitin reinforces the cell wall, allowing the fungus to survive and replicate despite the presence of the drug[6][7].

ParadoxicalMechanism SupraMIC Supra-MIC Rezafungin (>4 µg/mL) Inhibition Severe β-1,3-D-glucan Synthase Inhibition SupraMIC->Inhibition Stress Cell Wall Stress & Integrity Loss Inhibition->Stress Signaling Calcineurin & PKC Pathway Activation Stress->Signaling Ca2+ Influx Chitin Compensatory Chitin Synthesis Upregulation Signaling->Chitin Regrowth Paradoxical Regrowth (False Resistance) Chitin->Regrowth

Mechanistic pathway of the echinocandin paradoxical effect.

FAQs: Paradoxical Growth

Q: How do I visually differentiate the paradoxical effect from true rezafungin resistance in a 96-well plate? A: True resistance presents as continuous, uninhibited turbidity across all standard dilution wells, resulting in an MIC > 0.25 µg/mL[7][8]. The paradoxical effect is biphasic: you will observe a clear zone of inhibition at the true MIC (e.g., 0.03 µg/mL), followed by a resumption of growth in wells containing higher concentrations (e.g., 8–32 µg/mL)[4][9]. Always read the MIC at the first well showing significant growth reduction.

Q: Should I report an isolate exhibiting paradoxical growth as resistant? A: No. Isolates demonstrating the paradoxical effect without underlying FKS mutations are considered susceptible[5][10]. In vivo animal models and clinical data indicate that this in vitro artifact does not correlate with clinical failure[9][11].

Section 2: Non-Specific Plastic Binding

Causality & Mechanism Rezafungin is a highly lipophilic molecule. In standard aqueous broth microdilution assays, the drug can non-specifically adsorb to the hydrophobic walls of untreated polystyrene microtiter plates[12][13]. This adsorption acts as a "sink," lowering the effective concentration of free rezafungin in the broth. Consequently, the assay artificially inflates the MIC reading, leading to unacceptable inter-laboratory variability and false resistance calls[12][13].

FAQs: Plastic Binding & Media Artifacts

Q: My wild-type QC strains (e.g., C. parapsilosis ATCC 22019) are failing out of range on the high side. What is the cause? A: If genetic drift is ruled out, the most likely culprit is plastic binding. Untreated polystyrene plates (UT-plates) severely exacerbate this issue[12].

Q: How can I mitigate plastic binding in my assays to ensure reproducibility? A: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has validated the addition of a surfactant to the testing medium. Supplementing the RPMI 1640 medium with 0.002% Tween 20 (Polysorbate 20) abrogates non-specific binding, ensuring the drug remains in solution[1][13]. Furthermore, utilizing tissue-culture treated (TC-treated) plates significantly reduces binding compared to untreated plates[12][14].

Section 3: Trailing Endpoints and Read-Time Variables

Causality & Mechanism While echinocandins are fungicidal against most Candida species, partial growth inhibition (the "trailing effect") can occur if plates are read too late. Trailing is characterized by a slight, persistent turbidity in wells above the MIC, which becomes highly pronounced at 48 hours[5][15].

FAQs: Incubation Times

Q: I am seeing heavy trailing growth at 48 hours. How should I interpret this? A: CLSI and EUCAST guidelines stipulate that rezafungin MICs for Candida species should be read strictly at 24 hours[1][5]. Reading at 48 hours artificially inflates the MIC due to the trailing effect[5]. The MIC must be defined as the lowest concentration causing a significant diminution of growth (≥50% inhibition) compared to the drug-free control[1][11].

Quantitative Data Summary

The following table summarizes the provisional CLSI clinical breakpoints and expected behaviors for rezafungin to aid in accurate data interpretation.

SpeciesCLSI Provisional Breakpoint (Susceptible)Typical WT Modal MICParadoxical Effect Frequency
Candida albicans≤ 0.25 µg/mL[8]0.03 - 0.06 µg/mL[3][8]High (Often >8 µg/mL)[5][11]
Candida glabrata≤ 0.25 µg/mL[8]0.06 - 0.125 µg/mL[3][8]Very Rare[11]
Candida krusei≤ 0.25 µg/mL[8]0.03 µg/mL[8]Moderate[6]
Candida parapsilosis≤ 2.0 µg/mL[8][16]1.0 - 2.0 µg/mL[3][8]Moderate to High[5][6]

Experimental Protocols: Modified Broth Microdilution for Rezafungin

To establish a self-validating system that prevents false resistance due to plastic binding and trailing, adhere to this modified step-by-step methodology based on EUCAST optimizations[1][13].

Step 1: Medium Preparation & Surfactant Addition

  • Prepare standard RPMI 1640 broth with L-glutamine, without bicarbonate.

  • Buffer the medium to pH 7.0 at 25°C using MOPS (3-(N-morpholino)propanesulfonic acid).

  • Critical Step: Supplement the RPMI medium with 0.002% Tween 20. This surfactant is mandatory to prevent the non-specific binding of rezafungin to polystyrene[1][13].

Step 2: Drug Dilution

  • Reconstitute rezafungin acetate powder in 100% DMSO or sterile water (per manufacturer lot instructions) to create a concentrated stock.

  • Perform 2-fold serial dilutions in the Tween-20 supplemented RPMI medium to achieve a final testing range of 0.008 µg/mL to 8 µg/mL (or up to 32 µg/mL if investigating the paradoxical effect)[1][4].

Step 3: Inoculum Preparation & Plate Inoculation

  • Prepare the fungal inoculum from 24-hour cultures to a final concentration of 0.5×103 to 2.5×103 CFU/mL in the supplemented medium[7].

  • Dispense 100 µL of the inoculum per well into tissue-culture treated (TC-treated) 96-well microtiter plates. Avoid untreated (UT) plates[12][14].

Step 4: Incubation & Interpretation

  • Incubate the plates at 35°C in ambient air.

  • Critical Step: Read the plates strictly at 24 hours to avoid the trailing effect[1][5].

  • Determine the MIC as the lowest concentration resulting in a ≥50% visual reduction in growth compared to the drug-free control well[1]. Ignore biphasic regrowth at higher concentrations (paradoxical effect)[4][9].

References

  • Arendrup, M. C., et al. "EUCAST Reference Testing of Rezafungin Susceptibility and Impact of Choice of Plastic Plates." Antimicrobial Agents and Chemotherapy, PMC.[Link]

  • Pfaller, M. A., et al. "Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020)." Journal of Clinical Microbiology, PMC.[Link]

  • Arendrup, M. C., et al. "Development and preliminary validation of a modified EUCAST yeast broth microdilution MIC method with Tween 20-supplemented medium for rezafungin." ResearchGate.[Link]

  • Wagener, J., & Loiko, V. "Recent Insights into the Paradoxical Effect of Echinocandins." Journal of Fungi, MDPI.[Link]

  • Toth, Z., et al. "Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species." Journal of Fungi, MDPI.[Link]

  • "Review on Current Status of Echinocandins Use." Journal of Fungi, PMC.[Link]

  • "Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance." Frontiers in Cellular and Infection Microbiology.[Link]

  • "Candida auris and multidrug resistance: Defining the new normal." Infection and Drug Resistance, PMC.[Link]

  • "Treatment of Invasive Candidiasis: A Narrative Review." Journal of Fungi, MDPI.[Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for rezafungin acetate analytical analysis

Troubleshooting Guide: Resolving HPLC Peak Tailing Welcome to the Technical Support Center for rezafungin acetate analytical workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Resolving HPLC Peak Tailing

Welcome to the Technical Support Center for rezafungin acetate analytical workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic symptom management. Here, we explore the fundamental physicochemical causality behind chromatographic anomalies and provide self-validating protocols to ensure absolute data integrity in your drug development pipeline.

The Mechanistic Root of the Problem

Rezafungin acetate is a next-generation echinocandin, characterized as a large cyclic lipopeptide with a molecular weight of 1226.41 g/mol for the free peptide[1]. To confer exceptional chemical stability and prolonged pharmacokinetics, its structure features a unique modification: a choline amine ether at the C5 ornithine position [2].

While clinically advantageous, this permanent cationic charge creates significant analytical challenges. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), standard silica stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate into negatively charged silanoxide ions (Si-O⁻)[3]. The positively charged choline moiety of rezafungin aggressively binds to these silanoxide ions, creating a dual-retention mechanism (hydrophobic partitioning + ion-exchange). This secondary electrostatic interaction causes the analyte to "stick" to the column, resulting in severe peak tailing, poor resolution, and inaccurate quantification[3]. Furthermore, its massive lipophilic structure results in slow mass transfer, which exacerbates peak broadening[4].

Diagnostic & Resolution Workflow

The following logic tree outlines the sequential adjustments required to eliminate secondary interactions and optimize mass transfer kinetics.

Workflow Start Identify Peak Tailing (Asymmetry > 1.5) Silanol Suppress Silanol Activity (Lower pH to < 3.0) Start->Silanol Step 1 IonPair Add Ion-Pairing Agent (0.05% - 0.1% TFA) Silanol->IonPair Step 2 Temp Improve Mass Transfer (Increase Temp to 40°C) IonPair->Temp Step 3 Column Change Stationary Phase (End-capped C18) Temp->Column If Tailing Persists Success Symmetrical Peak Achieved (Asymmetry 0.9 - 1.2) Temp->Success If Resolved Column->Success

Fig 1. Diagnostic workflow for resolving rezafungin HPLC peak tailing via chemical and thermal tuning.

Self-Validating Analytical Protocol: Optimized LC-UV Method

To ensure trustworthiness and reproducibility, this protocol incorporates built-in System Suitability Testing (SST). The method is explicitly designed to neutralize the choline moiety and enhance diffusion.

Materials & Reagents:

  • Column: Welch Xtimate C18 (4.6 mm × 150 mm, 3 µm) or an equivalent highly end-capped, sterically protected column[5].

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade Water[5].

  • Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in Acetonitrile[5].

  • Sample Diluent: DMSO or Water/Acetonitrile mixture[6].

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B to strip any residual neutral or alkaline buffers that could ionize silica silanols.

  • Column Equilibration & Thermal Tuning: Install the end-capped C18 column. Set the column oven temperature strictly to 40°C [4].

    • Causality: Elevated temperature decreases mobile phase viscosity and increases the diffusion coefficient of the bulky 1226.4 Da lipopeptide. This directly accelerates mass transfer kinetics into and out of the stationary phase pores, sharpening the peak.

  • Gradient Elution Setup: Program a gradient from 5% B to 95% B over 20 minutes to effectively elute the highly lipophilic tail of rezafungin.

  • Sample Preparation: Prepare a 100 µg/mL stock solution of rezafungin acetate in DMSO[6]. Ensure complete dissolution via vortexing.

  • Detection: Set the UV detector to 214 nm (optimal for peptide bonds)[5].

  • Self-Validation (System Suitability): Inject the standard solution in triplicate. The system is validated for quantitative use only if the USP Tailing Factor ( T ) is ≤1.5 and the Relative Standard Deviation (RSD) of the peak area is ≤2.0% .

    • Troubleshooting the Validation: If T>1.5 , the ion-pairing capacity is insufficient. Discard the mobile phase and prepare a fresh batch with exactly 0.1% TFA to ensure complete masking of the choline charge.

Quantitative Impact of Chromatographic Parameters

The table below summarizes how specific experimental modifications quantitatively impact the Peak Asymmetry Factor ( As​ ) of rezafungin.

Chromatographic VariableCondition TestedMechanism of ActionTypical Peak Asymmetry ( As​ )Suitability for LC-MS/MS
Mobile Phase Additive Neutral Buffer (pH 7.0)None (Silanols fully ionized; severe electrostatic attraction)> 2.5 (Severe Tailing)Yes
Mobile Phase Additive 0.1% Formic Acid (pH ~2.7)Protonates silanols to neutral Si-OH, reducing attraction1.4 - 1.6 (Moderate)Excellent
Mobile Phase Additive 0.05% - 0.1% TFA (pH ~2.0)Ion-pairing: TFA binds the choline moiety, masking the positive charge[5]0.9 - 1.1 (Symmetrical)Poor (Signal Suppression)
Column Temperature 25°C (Ambient)Slow mass transfer of the bulky cyclic lipopeptide1.6 - 1.8 (Broad/Tailing)N/A
Column Temperature 40°C - 45°CEnhances analyte diffusivity and mass transfer kinetics[4]1.0 - 1.2 (Sharp)N/A
Stationary Phase Standard C18 (Uncapped)High exposure to acidic silanols[3]> 2.0N/A
Stationary Phase End-capped / Polar-embeddedSteric shielding of residual silanols[3]1.0 - 1.3N/A
Frequently Asked Questions (FAQs)

Q: Why does rezafungin exhibit more severe peak tailing than other echinocandins like anidulafungin? A: While all echinocandins are large cyclic lipopeptides prone to mass transfer issues, rezafungin's structure includes a unique choline amine ether[2]. This specific moiety carries a permanent cationic charge. Unlike anidulafungin, which is relatively neutral, rezafungin's positive charge aggressively seeks out and binds to negatively charged silanoxide ions on the silica surface, creating a dual-retention mechanism that manifests as a long chromatographic tail[3].

Q: Our lab uses LC-MS/MS for pharmacokinetic quantification in plasma. We cannot use TFA due to severe ion suppression. How do we resolve tailing? A: For LC-MS/MS bioanalysis of rezafungin in plasma, replace TFA with 0.1% Formic Acid[7]. While Formic Acid is a weaker ion-pairing agent, it lowers the pH sufficiently to protonate most silanols. To compensate for the loss of TFA's masking effect, you must pair Formic Acid with a highly end-capped column or a column with a positively charged surface layer (e.g., Waters CSH C18). Additionally, utilizing an isotopically labeled internal standard (e.g., d9-rezafungin) is critical to correct for any remaining peak integration variability[6][8].

Q: Can non-specific binding to the HPLC autosampler vials cause apparent peak tailing or loss of signal? A: Yes. Rezafungin is highly lipophilic and can adhere to standard borosilicate glass or polystyrene surfaces[6]. If you observe a sudden drop in peak area or worsening peak shape over a sequence, the analyte is likely adsorbing to the vial walls. Use polypropylene vials or silanized glass vials to prevent surface adsorption and maintain a consistent effective concentration.

References
  • Challenges in developing assays for rezafungin acetate . Source: Benchchem. 6

  • Ex vivo Rezafungin Adsorption and Clearance During Continuous Renal Replacement Therapy . Source: Karger Publishers. 8

  • Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans . Source: NIH. 7

  • Method for preparing anidulafungin derivative . Source: Google Patents. 5

  • Chemical structure of rezafungin and anidulafungin . Source: ResearchGate. 2

  • Compound: REZAFUNGIN (CHEMBL3989945) . Source: EMBL-EBI. 1

  • Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101 . Source: PMC / NIH. 4

  • How to Reduce Peak Tailing in HPLC? . Source: Phenomenex. 3

Sources

Troubleshooting

Minimizing protein binding interference in rezafungin acetate assays

Rezafungin Acetate Assays: Technical Support & Troubleshooting Center Minimizing Protein Binding Interference in Bioanalytical and In Vitro Workflows Introduction As a novel echinocandin antifungal, rezafungin acetate fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Rezafungin Acetate Assays: Technical Support & Troubleshooting Center Minimizing Protein Binding Interference in Bioanalytical and In Vitro Workflows

Introduction

As a novel echinocandin antifungal, rezafungin acetate features structural modifications that confer exceptional stability and a prolonged terminal half-life of approximately 152 hours[1]. However, its high affinity for plasma proteins—exceeding 97% in humans[2]—presents significant analytical challenges. In bioanalytical LC-MS/MS assays, incomplete disruption of drug-protein complexes leads to poor recovery and variable quantification[3]. In in vitro minimum inhibitory concentration (MIC) testing, the presence of serum drastically reduces the free (active) drug fraction, artificially elevating MIC values[4].

This technical guide provides causal explanations, validated protocols, and troubleshooting steps to mitigate protein binding interference in rezafungin assays.

Module 1: Bioanalytical Assays (LC-MS/MS) & Plasma Extraction

FAQ & Troubleshooting

Q: Why is my rezafungin recovery from human plasma highly variable, often dropping below 60%? A: Rezafungin is >97% bound to plasma proteins, primarily albumin[2][5]. If your extraction solvent is purely organic (e.g., 100% acetonitrile), it will precipitate the proteins but will co-precipitate the bound drug along with the pellet. Causality: You must disrupt the non-covalent hydrophobic and ionic bonds between rezafungin and albumin before or during precipitation. Adding a strong acid (like 0.1% formic acid) alters the ionization state of the protein binding sites, releasing the drug into the solvent phase[6].

Q: I see peak splitting and poor peak shape for rezafungin in my chromatogram. How do I fix this? A: This is often a solvent effect caused by injecting a sample in a solvent that is significantly stronger (e.g., high organic content) than the initial mobile phase[3]. Causality: Rezafungin elutes poorly if the injection plug doesn't mix well with the aqueous mobile phase, causing the analyte to travel unevenly down the column. Solution: Dilute your final extracted supernatant with water or your initial mobile phase (e.g., 0.1% formic acid in water) prior to injection to ensure the analyte focuses properly at the head of the column[3][6].

Self-Validating Protocol: Acidified Protein Precipitation for Rezafungin

This protocol utilizes an acidified organic precipitation method to ensure complete drug release, validated by a post-extraction spike to calculate matrix effects[3][6].

  • Sample Aliquot: Transfer 100 µL of human plasma sample into a clean 1.5 mL microcentrifuge tube[6].

  • Internal Standard (IS) Addition: Add 10 µL of isotopically labeled d9-rezafungin working solution[6]. Vortex briefly.

  • Acidification & Precipitation (Critical Step): Add 300 µL of ice-cold extraction solvent consisting of Acetonitrile/Methanol (1:1, v/v) containing 0.1% formic acid[3][6].

    • Scientific Rationale: The acid disrupts drug-protein binding, while the 1:1 ACN/MeOH ratio provides the optimal dielectric constant to precipitate >95% of plasma proteins without trapping the lipophilic rezafungin molecule[3].

  • Agitation: Vortex vigorously for 10 minutes to ensure complete mixing and protein denaturation[3].

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C[3].

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to an LC vial.

  • Aqueous Dilution (Self-Validation): Add 200 µL of 0.1% formic acid in water to the vial. Validation check: If the solution turns cloudy, residual proteins are present; re-centrifuge the vial to prevent column fouling.

  • LC-MS/MS Analysis: Inject onto a C18 reversed-phase column (e.g., Waters Atlantis dC18) using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[3][6].

Bioanalytical_Workflow Plasma Human Plasma Sample (>97% Rezafungin Bound) Spike Spike Internal Standard (d9-rezafungin) Plasma->Spike Acidify Add 0.1% Formic Acid (Disrupts Protein-Drug Bonds) Spike->Acidify Precipitate Add Cold ACN/MeOH (1:1) (Protein Precipitation) Acidify->Precipitate Centrifuge Centrifuge at 13,000 rpm (10 mins at 4°C) Precipitate->Centrifuge Supernatant Extract Supernatant (Free Rezafungin) Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Workflow for disrupting rezafungin-protein complexes in plasma for LC-MS/MS.

Module 2: In Vitro Susceptibility (MIC) Testing & Serum Shifts

FAQ & Troubleshooting

Q: When testing rezafungin against Candida isolates, my MIC values jump significantly when I add human serum to the media. Is the drug failing? A: No, the drug is not failing. This is a well-documented pharmacokinetic/pharmacodynamic (PK/PD) phenomenon. Because rezafungin is >97.4% protein-bound, adding 50% human serum to the RPMI-1640 medium acts as a "protein sink"[4][7]. Causality: The serum proteins bind the vast majority of the rezafungin molecules, leaving only a small fraction (<3%) of "free drug" available to inhibit the 1,3-β-D-glucan synthase enzyme on the fungal cell wall[1][4]. This necessitates higher total drug concentrations to achieve the same free-drug inhibitory threshold, shifting the MIC 1- to 8-fold higher[4].

Q: How do I accurately report MICs for PK/PD modeling if serum binding skews the results? A: You must test in both standard RPMI-1640 and 50% serum-supplemented RPMI-1640. The standard RPMI-1640 provides the baseline MIC (used for standard CLSI/EUCAST reporting), while the 50% serum model allows you to calculate the precise protein-binding correction factor required to determine the free-drug AUC/MIC (fAUC/MIC) target for clinical dosing[7][8].

Self-Validating Protocol: Serum-Adjusted Broth Microdilution for Rezafungin

This protocol ensures accurate quantification of the serum shift effect, utilizing CLSI M27 guidelines[7] adapted for protein binding assessment.

  • Media Preparation:

    • Media A (Standard): Prepare standard RPMI-1640 broth buffered to pH 7.0 with MOPS.

    • Media B (Serum-Supplemented): Prepare RPMI-1640 broth supplemented with 50% pooled human serum[4]. Filter-sterilize; do not autoclave, as heat will denature the serum proteins and ruin the binding capacity.

  • Drug Dilution: Prepare 2x concentrated serial dilutions of rezafungin acetate in both Media A and Media B. (Standard testing range: 0.008 to 8 mg/L)[7].

  • Inoculum Preparation: Prepare a Candida suspension (e.g., C. auris or C. albicans) adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL[7].

  • Quality Control (Self-Validation): Include C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 in every run. Validation check: If the MIC for the QC strains in Media A falls outside the accepted CLSI ranges, the entire plate must be discarded due to systemic assay failure.

  • Incubation: Inoculate 100 µL of the fungal suspension into the 100 µL drug dilutions in 96-well microtiter plates. Incubate at 35°C for 24 hours[7].

  • Reading & Interpretation: Determine the MIC as the lowest concentration causing a prominent (≥50%) decrease in visible growth compared to the drug-free control. Calculate the fold-shift between Media A and Media B to quantify the protein binding interference[4].

MIC_Logic Standard Standard RPMI-1640 (No Serum) FreeDrug1 >99% Free Rezafungin Standard->FreeDrug1 Serum RPMI-1640 + 50% Human Serum (High Protein Content) FreeDrug2 <3% Free Rezafungin (>97% Protein Bound) Serum->FreeDrug2 MIC_Low Baseline MIC (e.g., 0.03 - 0.5 mg/L) FreeDrug1->MIC_Low FreeDrug2->FreeDrug1 Correction Factor (fAUC/MIC) MIC_High Elevated MIC (Shifted 1- to 8-fold higher) FreeDrug2->MIC_High

Causality of MIC shifts in rezafungin assays due to serum protein binding.

Module 3: Quantitative Data Summaries

To assist in assay validation and PK/PD modeling, the following tables summarize the critical pharmacokinetic parameters and expected in vitro MIC shifts associated with rezafungin protein binding.

Table 1: Rezafungin Pharmacokinetic & Protein Binding Parameters

ParameterValueClinical / Analytical Implication
Protein Binding (Human) >97% to >98%[1][2]Requires aggressive acidic precipitation in LC-MS/MS to free the drug[6].
Terminal Half-Life (t1/2) 152 ± 29 hours[1]Enables once-weekly dosing; requires long stability validation in assays[1][3].
Volume of Distribution (Vd) ~40 L to 67 L[1][2]Distributes heavily into tissues; plasma free-drug is extremely low[1][2].
Metabolism Minimal (Not CYP450)[1]Assays rarely need to account for active circulating metabolites[1].

Table 2: Expected MIC Ranges & Serum Shifts for Candida spp.

PathogenStandard MIC Range (mg/L)Expected Shift in 50% SerumMechanism of Shift
Candida auris0.03 – 8.0[7]1- to 8-fold increase[4]Sequestration of active drug by albumin[4].
Candida albicans≤ 0.122- to 4-fold increaseReduction of free-drug fAUC/MIC ratio[7][8].
Candida glabrata≤ 0.122- to 8-fold increaseReduction of free-drug fAUC/MIC ratio[7][8].

References

  • Rezafungin (REZZAYO™) National Drug Monograph April 2024. VA.gov.[Link]

  • Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans. Antimicrobial Agents and Chemotherapy - NIH.[Link]

  • Rezzayo, INN-rezafungin - EMA. European Medicines Agency.[Link]

  • Population Pharmacokinetics of Rezafungin in Patients with Fungal Infections. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Comparison of In Vitro Killing Activity of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in RPMI-1640 in the Absence and Presence of Human Serum. MDPI.[Link]

  • Activity of rezafungin against Candida auris. PMC - NIH.[Link]

  • Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

Sources

Optimization

Reducing matrix effects in rezafungin acetate mass spectrometry

Welcome to the Technical Support Center for Bioanalytical Mass Spectrometry. This guide is specifically engineered for researchers and pharmacokinetics (PK) scientists developing and optimizing liquid chromatography-tand...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Mass Spectrometry. This guide is specifically engineered for researchers and pharmacokinetics (PK) scientists developing and optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for rezafungin acetate .

Rezafungin is a novel, next-generation echinocandin antifungal characterized by a uniquely long half-life (approximately 133 hours) and high protein binding (>87%)[1][2]. Due to its large lipopeptide structure, quantifying rezafungin in biological matrices (like human plasma or serum) via Electrospray Ionization (ESI) is highly susceptible to matrix effects (ME) —specifically ion suppression caused by endogenous phospholipids and residual proteins.

This guide provides authoritative, self-validating troubleshooting protocols to isolate, quantify, and eliminate matrix effects in your rezafungin workflows.

Core Concepts: The Causality of Ion Suppression

Before troubleshooting, it is critical to understand why matrix effects occur. In LC-MS/MS, electrospray ionization (ESI) relies on the formation of charged droplets. When endogenous matrix components—particularly glycerophospholipids from plasma—co-elute with rezafungin, they compete for access to the droplet surface and available charge (protons in positive ion mode).

Because phospholipids are highly surface-active, they efficiently crowd out the larger rezafungin molecules, preventing them from entering the gas phase as detectable ions. This results in severe, often variable, signal suppression. Furthermore, rezafungin's high protein binding means that incomplete protein precipitation will physically trap the analyte, compounding signal loss with poor extraction recovery[1][3].

ESI_Mechanism Droplet ESI Droplet Formation (Analyte + Matrix) Competition Surface Charge Competition Droplet->Competition Phospholipids Phospholipids (High Surface Affinity) Competition->Phospholipids Wins charge Rezafungin Rezafungin (Large Lipopeptide) Competition->Rezafungin Loses charge Suppression Ion Suppression (Reduced MS Signal) Phospholipids->Suppression Rezafungin->Suppression Detection Successful Ionization Rezafungin->Detection If matrix removed

Mechanism of ESI ion suppression caused by phospholipid competition.

Troubleshooting Q&A

Q1: I am using standard Protein Precipitation (PPT) with cold acetonitrile, but my rezafungin signal is highly variable between different patient plasma lots. How do I fix this? A: Standard PPT (e.g., 1:3 ratio of plasma to organic solvent) effectively removes large proteins but leaves nearly 100% of endogenous phospholipids in the supernatant. Because rezafungin is a highly lipophilic echinocandin, it often co-elutes with these phospholipids during reversed-phase chromatography. Solution: Upgrade your sample preparation to include a phospholipid removal step. Using HybridSPE (Solid Phase Extraction) plates containing zirconia-coated silica will selectively bind the phosphate moiety of phospholipids via Lewis acid-base interactions while allowing rezafungin to pass through[4]. Alternatively, Liquid-Liquid Extraction (LLE) can be optimized, though it is more labor-intensive.

Q2: How do I definitively prove that my signal loss is due to matrix effects and not just poor extraction recovery? A: You must utilize a self-validating experimental design, specifically the Matuszewski protocol[5]. This involves preparing three distinct sets of samples (Set A, Set B, and Set C) to mathematically isolate extraction efficiency from ionization efficiency. (See Protocol B and the Data Presentation table below for the exact methodology).

Q3: Can I adjust my chromatography to resolve the matrix effect without changing my sample prep? A: Yes, partially. If you are using a rapid ballistic gradient, you are likely forcing rezafungin to elute exactly when the bulk of the plasma phospholipids wash off the column. Solution: Extend your chromatographic gradient. Rezafungin is typically analyzed on a C18 column (e.g., Waters Atlantis dC18) using a mobile phase of water/acetonitrile with 0.1% formic acid[3]. By shallowing the gradient slope between 40% and 60% organic modifier, you can shift the retention time of rezafungin away from the primary phospholipid elution zones (typically monitored via MS/MS at m/z 184 for the phosphocholine headgroup).

Q4: My calibration curve is non-linear at the lower end (10 ng/mL), and precision is poor. What internal standard (IS) should I use? A: For a complex lipopeptide like rezafungin, analog internal standards (like other echinocandins) will not perfectly mimic the retention time and ionization suppression profile of the target analyte. You must use a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically d9-rezafungin (d9-CD101) [3][6]. Because d9-rezafungin co-elutes exactly with unlabeled rezafungin, it experiences the exact same matrix suppression environment, allowing the MS/MS peak area ratio to perfectly correct for the variance.

Quantitative Data Presentation: Matrix Effect Evaluation

To validate your assay, summarize your Matuszewski protocol results using the following structured format. Acceptable matrix effect variability according to FDA/EMA bioanalytical guidelines is typically an IS-normalized Matrix Factor (MF) CV of <15%[5].

ParameterDescriptionMean Peak Area (Rezafungin)Calculation FormulaResult (%)
Set A Neat standard in reconstitution solvent500,000N/AN/A
Set B Spiked into blank plasma post-extraction425,000(Set B / Set A) × 10085% (15% Suppression)
Set C Spiked into blank plasma pre-extraction382,500(Set C / Set B) × 10090% (Extraction Recovery)
Process Efficiency Overall yield of the methodN/A(Set C / Set A) × 10076.5%

Note: If Set B / Set A is < 100%, ion suppression is occurring. If > 100%, ion enhancement is occurring. The use of d9-rezafungin should normalize the Matrix Factor (MF = ME_analyte / ME_IS) to approximately 1.0.

Experimental Protocols

Protocol A: Optimized Sample Preparation (PPT + Phospholipid Removal)

This protocol ensures >98% protein precipitation while actively stripping ion-suppressing phospholipids from the matrix[1][3].

  • Aliquot: Transfer 100 µL of human plasma (K3EDTA or Heparin) into a 96-well plate or microcentrifuge tube.

  • Internal Standard: Add 20 µL of working Internal Standard solution (d9-rezafungin, 500 ng/mL in 50:50 Methanol:Water). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile/Methanol (1:1, v/v) containing 1% Formic Acid. The acid disrupts rezafungin-protein binding.

  • Agitation: Vortex vigorously for 10 minutes at 1200 rpm to ensure complete denaturation of plasma proteins.

  • Centrifugation: Centrifuge at 13,000 rpm (or 4,000 x g for plates) for 10 minutes at 4°C.

  • Phospholipid Clearance: Transfer the supernatant (~350 µL) to a HybridSPE 96-well plate. Apply vacuum (10 inHg) for 3 minutes to pull the extract through the zirconia-silica bed.

  • Reconstitution (Optional): If concentration is required, evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic acid).

  • Injection: Inject 5–10 µL onto the LC-MS/MS system.

Protocol B: Quantitative Assessment of Matrix Effects (Matuszewski Method)

This self-validating protocol isolates where signal loss occurs[5]. Perform this using 6 different lots of blank human plasma to assess matrix variability.

  • Prepare Set A (Neat): Spike rezafungin and d9-rezafungin into pure reconstitution solvent at your Low, Mid, and High Quality Control (QC) concentrations.

  • Prepare Set B (Post-Extraction Spike): Take 6 different lots of blank plasma. Extract them using Protocol A (steps 1-6) without adding drug. Spike the rezafungin and IS into the final eluted supernatant.

  • Prepare Set C (Pre-Extraction Spike): Take the same 6 lots of blank plasma. Spike rezafungin and IS directly into the raw plasma. Extract using Protocol A.

  • Analyze: Run all sets via LC-MS/MS.

  • Calculate:

    • Matrix Effect (ME) = (Area Set B / Area Set A) × 100.

    • Extraction Recovery (RE) = (Area Set C / Area Set B) × 100.

Workflow_Optimization Plasma Raw Plasma Sample (Proteins + Phospholipids) PPT Protein Precipitation (Acidified ACN/MeOH) Plasma->PPT Denatures Proteins PLR Phospholipid Removal (Zirconia-Silica SPE) PPT->PLR Removes Lipids LC Chromatographic Separation (Extended C18 Gradient) PLR->LC Clean Extract MS MS/MS Detection (SIL-IS Normalized) LC->MS Resolves Isobars

Optimized LC-MS/MS workflow for eliminating matrix effects in rezafungin quantification.

References

  • Population Pharmacokinetics of Rezafungin in Patients with Fungal Infections - PMC - NIH. Available at:[Link]

  • Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans - PMC - NIH. Available at: [Link]

  • Population Pharmacokinetic Analyses for Rezafungin (CD101) Efficacy Using Phase 1 Data - Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma - ASM Journals. Available at:[Link]

  • Fungi: Pioneers of chemical creativity – Techniques and strategies to uncover fungal chemistry - PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Rezafungin acetate vs caspofungin efficacy in neutropenic mouse models

Title: Rezafungin Acetate vs. Caspofungin: Comparative Efficacy in Neutropenic Mouse Models Executive Summary Echinocandins are the first-line therapeutics for invasive candidiasis, functioning by inhibiting 1,3-β-D-gluc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Rezafungin Acetate vs. Caspofungin: Comparative Efficacy in Neutropenic Mouse Models

Executive Summary

Echinocandins are the first-line therapeutics for invasive candidiasis, functioning by inhibiting 1,3-β-D-glucan synthase to disrupt fungal cell wall integrity. However, standard echinocandins like caspofungin require daily intravenous administration due to their pharmacokinetic (PK) limitations and chemical instability[1]. Rezafungin acetate (formerly CD101) is a next-generation echinocandin engineered for exceptional stability and a prolonged half-life[1][2].

This guide objectively compares the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiles of rezafungin versus caspofungin. To ensure scientific rigor, we focus on data derived from the gold-standard neutropenic mouse model of disseminated candidiasis , which allows researchers to isolate the direct fungicidal activity of the drugs from the host's innate immune response[2].

Mechanistic Divergence: Stability and Pharmacokinetics

To understand why these two drugs perform differently in vivo, we must examine their structural chemistry.

Caspofungin undergoes non-enzymatic chemical degradation at physiological pH and temperature, generating reactive intermediates that lead to a relatively short half-life, necessitating daily dosing[1]. In contrast, rezafungin features a choline moiety at the C5 ornithine position. This structural modification prevents the ring-opening degradation pathway, conferring remarkable chemical and metabolic stability[1].

Consequently, rezafungin exhibits a highly prolonged elimination half-life (28–41 hours in mice, ~130 hours in humans)[2]. This stability enables a front-loaded, once-weekly dosing strategy. Because echinocandin efficacy is driven by the Area Under the Curve to Minimum Inhibitory Concentration ( AUC/MIC ) ratio, rezafungin's front-loaded exposure maximizes early target attainment, preventing fungal replication more rapidly than steady-state daily dosing[2][3].

Experimental Methodology: The Neutropenic Mouse Disseminated Candidiasis Model

To accurately assess the efficacy of these antifungal agents, researchers utilize a self-validating in vivo system. The neutropenic mouse model systematically eliminates host immunity, ensuring that any reduction in fungal burden is strictly attributable to the drug's pharmacodynamic properties.

Workflow N1 1. Immunosuppression Cyclophosphamide (Days -4, -1) N2 2. Inoculation IV Candida spp. (Day 0) N1->N2 Neutropenia achieved N3 3. Randomization & Treatment N2->N3 2-24h post-infection N4 Rezafungin Cohort Front-loaded / Infrequent Dosing N3->N4 N5 Caspofungin Cohort Daily Dosing N3->N5 N6 4. PK/PD Sampling Blood & Tissue Collection N4->N6 High Cmax/AUC N5->N6 Steady-state N7 5. Efficacy Readout Kidney Log10 CFU/g Enumeration N6->N7 Days 1, 4, 7

Neutropenic mouse model workflow for evaluating echinocandin PK/PD and in vivo efficacy.

Step-by-Step Protocol & Causality:
  • Immunosuppression: Mice (e.g., BALB/c or ICR) are injected intraperitoneally with cyclophosphamide (150 mg/kg on Day -4; 100 mg/kg on Day -1)[4][5].

    • Causality: Cyclophosphamide induces profound neutropenia. By removing neutrophils—the primary immune cells responsible for clearing Candida—researchers isolate the drug's direct antifungal efficacy and prevent host-mediated fungal clearance from confounding the PK/PD data.

  • Inoculation: On Day 0, mice are inoculated via the lateral tail vein with a standardized suspension of Candida spp. (e.g., 107 CFU/mouse)[2][4].

    • Causality: Intravenous injection ensures immediate systemic dissemination. The kidneys are the primary target organ in this model because Candida rapidly colonizes the renal parenchyma, making kidney fungal burden the most reliable proxy for systemic infection severity.

  • Treatment Administration: Treatments commence 2 to 24 hours post-infection[4][6].

    • Rezafungin Cohort: Administered as a single high dose (e.g., 20 mg/kg) or infrequently (Days 1, 3, 6) to mimic the front-loaded human exposure[4][6].

    • Caspofungin Cohort: Administered daily (e.g., 3 mg/kg/day) to maintain steady-state concentrations above the MIC[4].

  • Tissue Harvest and Efficacy Readout: Mice are euthanized at predefined intervals (e.g., Days 1, 4, 7). Kidneys are aseptically removed, homogenized, serially diluted, and plated on Sabouraud dextrose agar[4][6].

    • Causality: Efficacy is quantified by measuring the log10​ reduction in Colony Forming Units per gram (CFU/g) of kidney tissue relative to untreated controls. This provides a precise, logarithmic scale of fungicidal activity.

Comparative Efficacy & PK/PD Data

Extensive preclinical evaluations have benchmarked rezafungin against caspofungin across various Candida species, including multi-drug resistant Candida auris[4][6].

Table 1: Pharmacokinetic & Pharmacodynamic Profile Comparison in Murine Models

ParameterRezafungin AcetateCaspofungin
Murine Half-Life ( t1/2​ ) 28 – 41 hours[2]~4 – 6 hours
Primary PK/PD Driver AUC0−24​/MIC (Front-loaded)[2] AUC0−24​/MIC (Steady-state)
Dosing Frequency (In Vivo) Single dose or Days 1, 3, 6[2][4]Daily[4]
Chemical Stability (pH 7.4) Highly stable (No ring opening)[1]Unstable (Spontaneous degradation)[1]

Table 2: In Vivo Efficacy ( log10​ CFU/g Reduction in Kidneys at Day 7)

Pathogen StrainRezafungin CohortCaspofungin Cohort
Candida albicans (Wild-type)> 3.0 log reduction[1][2]~ 2.5 - 3.0 log reduction
Candida auris (South Asian Clade)3.0 – 5.0 log reduction[4]2.0 – 4.0 log reduction[4]
Candida auris (South American Clade)3.0 – 5.0 log reduction[4]2.0 – 4.0 log reduction[4]
Candida glabrata> 2.0 log reduction[2]~ 2.0 log reduction

Data Synthesis: In recent studies evaluating efficacy against multiple clades of C. auris, rezafungin produced 3 to 5 log CFU/g decreases in kidney burdens, frequently sterilizing the kidneys entirely[4]. Caspofungin also demonstrated potent activity (2 to 4 log reductions) but required daily administration to achieve comparable fungicidal endpoints[4]. The front-loaded dosing of rezafungin ensures that the critical AUC/MIC target is achieved rapidly, preventing early fungal proliferation[2][3].

Translational Impact: From Mice to Humans

The robust efficacy demonstrated in the neutropenic mouse model directly informed the clinical development of rezafungin. The front-loaded PK/PD targets validated in these murine studies translated successfully to the STRIVE (Phase 2) and ReSTORE (Phase 3) clinical trials[7][8]. In these pivotal trials, a once-weekly dosing regimen of rezafungin (400 mg Week 1, followed by 200 mg weekly) was proven non-inferior to daily caspofungin for the treatment of candidemia and invasive candidiasis, validating the predictive power of the neutropenic mouse model in modern antifungal drug development[7][8].

References

  • Preclinical Evaluation of the Stability, Safety, and Efficacy of CD101, a Novel Echinocandin. Antimicrobial Agents and Chemotherapy / NIH. URL:[Link]

  • In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model. Journal of Fungi / MDPI. URL:[Link]

  • Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design. Antimicrobial Agents and Chemotherapy / NIH. URL:[Link]

  • Evaluation of the efficacy of rezafungin, a novel echinocandin, in the treatment of disseminated Candida auris infection using an immunocompromised mouse model. Journal of Antimicrobial Chemotherapy / ResearchGate. URL:[Link]

  • distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics. Journal of Antimicrobial Chemotherapy / Oxford Academic. URL:[Link]

  • Rezafungin versus Caspofungin in a Phase 2, Randomized, Double-Blind Study for the Treatment of Candidemia and Invasive Candidiasis- The STRIVE Trial. Clinical Infectious Diseases / ResearchGate. URL:[Link]

  • Outcomes by Candida spp. in the ReSTORE Phase 3 trial of rezafungin versus caspofungin for candidemia and/or invasive candidiasis. Antimicrobial Agents and Chemotherapy / ASM Journals. URL:[Link]

Sources

Comparative

Comparative In Vitro Activity of Rezafungin Acetate and Micafungin: A Comprehensive Technical Guide

The echinocandin class of antifungals represents the frontline therapeutic intervention for invasive candidiasis and a critical salvage therapy for invasive aspergillosis. This technical guide provides an objective, data...

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Author: BenchChem Technical Support Team. Date: April 2026

The echinocandin class of antifungals represents the frontline therapeutic intervention for invasive candidiasis and a critical salvage therapy for invasive aspergillosis. This technical guide provides an objective, data-driven comparison of micafungin —an established, daily-dosed standard of care—and rezafungin acetate , a novel, next-generation echinocandin engineered for once-weekly administration.

Designed for drug development professionals and clinical microbiologists, this guide synthesizes comparative in vitro susceptibility profiles, mechanistic structural differences, and self-validating experimental methodologies.

Mechanistic Causality: Structural Divergence and Target Inhibition

Both rezafungin and micafungin exert their fungicidal (against yeasts) and fungistatic (against molds) effects by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex, which is encoded by the FKS genes. This enzyme is responsible for synthesizing 1,3-β-D-glucan, a critical structural polysaccharide in the fungal cell wall. Depletion of this polymer leads to osmotic instability and subsequent cell lysis .

While their primary mechanism of action is identical, their structural differences dictate their pharmacokinetic (PK) and stability profiles. Micafungin is susceptible to chemical degradation in plasma and aqueous solutions, necessitating daily intravenous infusions. In contrast, rezafungin acetate is structurally modified with a choline aminal ether at the C5 ornithine position. This modification prevents the ring-opening degradation pathway, conferring exceptional biochemical stability, a prolonged half-life (~130 hours), and the ability to administer high, front-loaded doses without dose-limiting toxicity .

MOA Echinocandin Echinocandins (Rezafungin / Micafungin) FKS1 Fks1p Subunit (1,3-β-D-glucan synthase) Echinocandin->FKS1 Binds & Inhibits Glucan 1,3-β-D-glucan Synthesis Echinocandin->Glucan Blocks FKS1->Glucan Catalyzes (when active) CellWall Cell Wall Integrity Glucan->CellWall Maintains Lysis Osmotic Instability & Cell Death Glucan->Lysis Depletion leads to

Figure 1: Mechanism of echinocandin-induced fungal cell death via 1,3-β-D-glucan synthase inhibition.

Comparative In Vitro Susceptibility Profiles

The in vitro potency of rezafungin is highly comparable to that of micafungin across a broad spectrum of fungal pathogens. The data below synthesizes findings from global surveillance programs evaluating Minimum Inhibitory Concentrations (MIC) for yeasts and Minimum Effective Concentrations (MEC) for molds.

Activity Against Candida Species (MIC Data)

Rezafungin and micafungin demonstrate potent fungicidal activity against the most common Candida species, including azole-resistant isolates. Both drugs exhibit naturally higher MICs against the C. parapsilosis species complex due to an intrinsic, naturally occurring polymorphism (P660A) in the Fks1p subunit that reduces drug binding affinity.

Fungal SpeciesRezafungin MIC₉₀ (mg/L)Micafungin MIC₉₀ (mg/L)Susceptibility Profile
Candida albicans0.060.03 - 0.06Highly Susceptible
Candida glabrata0.120.03 - 0.06Highly Susceptible
Candida tropicalis0.060.06Highly Susceptible
Candida krusei0.120.12Highly Susceptible
Candida parapsilosis2.002.00Intrinsic Reduced Susceptibility
Candida auris0.25 - 8.000.50 - >8.00Variable (Clade-dependent)

Data synthesized from the SENTRY global surveillance program and associated CLSI microdilution studies.

Activity Against Aspergillus Species (MEC Data)

Unlike yeasts, molds do not undergo complete growth inhibition when exposed to echinocandins. Instead, the inhibition of 1,3-β-D-glucan synthesis at the apical tips of growing hyphae causes morphological changes (short, stubby, highly branched hyphae). Therefore, the MEC is recorded rather than the MIC. Both drugs maintain excellent activity against wild-type and azole-resistant Aspergillus isolates.

Fungal SpeciesRezafungin MEC Range (mg/L)Micafungin MEC Range (mg/L)
Aspergillus fumigatus (Wild-Type)0.015 - 0.060.008 - 0.12
Aspergillus fumigatus (Azole-Resistant)0.015 - 0.060.008 - 0.12
Aspergillus flavus≤ 0.06≤ 0.12

Self-Validating Experimental Protocol: CLSI Broth Microdilution

To ensure scientific integrity and reproducibility, the comparative in vitro activity of these agents must be evaluated using standardized protocols. The following methodology outlines a self-validating system based on the Clinical and Laboratory Standards Institute (CLSI) M27 (yeasts) and M38 (molds) guidelines.

Causality Behind Experimental Choices
  • Media Selection (RPMI-1640): RPMI-1640 buffered with MOPS to pH 7.0 is strictly utilized because it provides a chemically defined nutrient environment. Complex media (like Sabouraud Dextrose) contain undefined antagonistic compounds that can falsely elevate MIC values.

  • Inoculum Standardization: Standardizing to a 0.5 McFarland ensures a consistent cellular density. An inoculum that is too heavy triggers the "inoculum effect," leading to artificially high resistance readouts.

  • Endpoint Divergence (MIC vs. MEC): As echinocandins are fungicidal to Candida but only fungistatic to Aspergillus, the visual endpoint must shift from 50% optical clearance (MIC) to microscopic morphological distortion (MEC).

Step-by-Step Methodology
  • Drug Preparation: Reconstitute rezafungin acetate and micafungin powders in 100% dimethyl sulfoxide (DMSO). Prepare two-fold serial dilutions in RPMI-1640 broth to achieve final test concentrations ranging from 0.008 to 16 mg/L in 96-well microtiter plates.

  • Inoculum Preparation:

    • Yeasts: Suspend isolated colonies in sterile saline to a 0.5 McFarland standard. Dilute in RPMI-1640 to yield a final well concentration of 1×103 to 5×103 CFU/mL.

    • Molds: Harvest conidia from sporulating cultures using saline with 0.05% Tween 20. Adjust to a final well concentration of 0.4×104 to 5×104 conidia/mL.

  • Assay Validation (Internal Controls):

    • Positive Growth Control: Drug-free wells inoculated with the organism (validates fungal viability).

    • Negative Sterility Control: Uninoculated media wells (validates aseptic technique).

    • Quality Control Strains: Include C. krusei ATCC 6258 and C. parapsilosis ATCC 22019 in every run. The assay is only valid if the MICs for these strains fall within CLSI-defined acceptable ranges.

  • Incubation: Incubate plates at 35°C for 24 hours (most Candida spp.) to 48 hours (molds and slow-growing yeasts).

  • Endpoint Reading:

    • Candida (MIC): Read visually or spectrophotometrically (530 nm). The MIC is the lowest concentration causing ≥50% growth inhibition compared to the positive control.

    • Aspergillus (MEC): Read microscopically (inverted microscope). The MEC is the lowest concentration resulting in the formation of short, stubby, abnormally branched hyphae.

Workflow Inoculum Inoculum Preparation (0.5 McFarland) Incubation Incubation (35°C, 24-48h) Inoculum->Incubation Dilution Drug Serial Dilution (0.008 - 16 mg/L) Dilution->Incubation EndpointCandida Candida Endpoint (MIC: ≥50% inhibition) Incubation->EndpointCandida Yeasts EndpointAspergillus Aspergillus Endpoint (MEC: Morphological changes) Incubation->EndpointAspergillus Molds

Figure 2: Standardized CLSI broth microdilution workflow for determining MIC and MEC.

Resistance Dynamics and Mutant Efficacy

Echinocandin resistance is primarily driven by point mutations in two highly conserved "hot spot" regions of the FKS1 gene (and FKS2 in C. glabrata). Common amino acid substitutions (e.g., S645P in C. albicans) alter the topology of the glucan synthase complex, drastically reducing the binding affinity of all echinocandins.

In vitro, both rezafungin and micafungin demonstrate elevated MICs against FKS mutant strains, confirming cross-resistance within the class. However, rezafungin's unique PK/PD profile provides a distinct in vivo advantage. Because echinocandin efficacy is driven by the Area Under the Curve to MIC ratio (AUC/MIC) and the maximum concentration to MIC ratio ( Cmax​ /MIC), rezafungin's front-loaded 400 mg once-weekly dose achieves exceptionally high early plasma concentrations. This allows rezafungin to potentially overcome low-level FKS-mediated resistance that would otherwise cause clinical failure with standard daily micafungin dosing.

Strategic Applications in Drug Development

When evaluating these two agents in clinical or developmental settings, their in vitro equivalency must be contextualized by their pharmacokinetic divergence:

  • Micafungin remains a highly potent, reliable standard for acute inpatient management of invasive fungal infections where daily intravenous access is already established.

  • Rezafungin offers identical in vitro coverage but serves as a strategic asset for outpatient step-down therapy, prophylaxis in immunocompromised hosts (e.g., bone marrow transplant patients), and scenarios where ensuring patient compliance via a once-weekly infusion is paramount.

References

  • Tóth, Z., Forgács, L., Locke, J. B., Kardos, G., Nagy, F., Kovács, R., Szekely, A., Borman, A. M., & Majoros, L. (2019). "In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae." Journal of Antimicrobial Chemotherapy.[Link]

  • Garcia-Effron, G. (2020). "Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins." Journal of Fungi.[Link]

  • Carvalhaes, C. G., Rhomberg, P., Klauer, A., & Castanheira, M. (2022). "1731. Rezafungin Activity against Candida spp. and Aspergillus spp. Isolates Causing Invasive Infections Worldwide in 2021." Open Forum Infectious Diseases.[Link]

Validation

Comparing rezafungin acetate minimum fungicidal concentration (MFC) to fluconazole

Title: Comparative Efficacy and Fungicidal Kinetics: Rezafungin Acetate vs. Fluconazole Executive Summary In my experience overseeing antifungal assay validations and drug development pipelines, the distinction between i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy and Fungicidal Kinetics: Rezafungin Acetate vs. Fluconazole

Executive Summary In my experience overseeing antifungal assay validations and drug development pipelines, the distinction between inhibiting fungal growth and actively killing a pathogen is the defining factor in treating deep-seated invasive fungal infections. The rising tide of azole-resistant Candida species and the emergence of multidrug-resistant Candida auris necessitate a paradigm shift in antifungal pharmacodynamics. Fluconazole has historically been the prophylactic and therapeutic workhorse, but its fungistatic nature limits its efficacy in immunocompromised patients. Enter rezafungin acetate—a novel, long-acting echinocandin recently approved (Rezzayo™) for candidemia and invasive candidiasis[1].

This guide provides a rigorous, data-driven comparison of the minimum fungicidal concentration (MFC) and minimum inhibitory concentration (MIC) profiles of rezafungin versus fluconazole, detailing the causality behind their divergent mechanisms and the self-validating protocols required to measure them.

Mechanistic Divergence: Fungistatic vs. Fungicidal Kinetics

To understand the difference in MFC values between these two drugs, we must first examine their target sites and resulting cellular kinetics.

  • Fluconazole (Fungistatic): Fluconazole targets lanosterol 14α-demethylase (encoded by the ERG11 gene), halting the synthesis of ergosterol, a critical component of the fungal cell membrane. While this causes severe membrane stress and halts replication, it does not immediately lyse the cell. Consequently, fluconazole is inherently fungistatic against most Candida species, resulting in an MFC that is exponentially higher than its MIC (typically an MFC/MIC ratio ≥ 4)[2].

  • Rezafungin Acetate (Fungicidal): Rezafungin non-competitively inhibits 1,3-β-D-glucan synthase (encoded by FKS1/FKS2 genes). The sudden depletion of cell wall glucan compromises structural integrity, leading to rapid osmotic instability and cell lysis[1]. Because it actively destroys the cell wall, rezafungin is fungicidal, with MFC values tightly mirroring its MIC values (MFC/MIC ratio ≤ 2).

MOA F_Drug Fluconazole F_Target Lanosterol 14α-demethylase (ERG11) F_Drug->F_Target Inhibits F_Effect Ergosterol Depletion (Membrane Stress) F_Target->F_Effect Causes F_Outcome Fungistatic Effect (High MFC/MIC Ratio) F_Effect->F_Outcome Results in R_Drug Rezafungin Acetate R_Target 1,3-β-D-glucan synthase (FKS1/2) R_Drug->R_Target Inhibits R_Effect Glucan Depletion (Cell Wall Lysis) R_Target->R_Effect Causes R_Outcome Fungicidal Effect (Low MFC/MIC Ratio) R_Effect->R_Outcome Results in

Fig 1. Mechanistic divergence between fluconazole and rezafungin acetate.

Comparative Efficacy: MIC, MFC, and MEC Profiles

The following table synthesizes the in vitro susceptibility profiles of rezafungin and fluconazole against critical fungal pathogens. Note that rezafungin maintains potent fungicidal activity even against fluconazole-resistant C. glabrata and C. auris[1][3].

PathogenFluconazole MIC₅₀/₉₀ (µg/mL)Fluconazole MFC (µg/mL)Rezafungin MIC₅₀/₉₀ (µg/mL)Rezafungin MFC/MEC (µg/mL)
Candida albicans 0.25 / 0.5>64 (Fungistatic)0.03 / 0.120.06 - 0.25 (Fungicidal)
Candida glabrata 4.0 / 16.0>640.06 / 0.120.06 - 0.25 (Fungicidal)
Candida auris >32 / >64>640.25 / 1.00.5 - 2.0 (Fungicidal)
Aspergillus fumigatus InactiveInactiveN/A0.015 - 0.116 (MEC)*

*Field Insight: For filamentous fungi like Aspergillus, echinocandins do not yield a traditional MIC or MFC. Instead, they induce morphological changes (short, abnormally branched hyphae), which are measured as the Minimum Effective Concentration (MEC)[4][5].

Methodological Rigor: Self-Validating Protocol for MIC and MFC Determination

Generating reproducible MFC data requires strict adherence to Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, with critical modifications for lipopeptides. The following protocol is designed as a self-validating system to prevent false resistance readouts.

Step 1: Media Preparation & The Surfactant Imperative
  • Action: Prepare RPMI 1640 broth buffered to pH 7.0 with MOPS. For rezafungin testing, supplement the broth with 0.002% Tween 20[6].

  • Causality: Rezafungin is a highly lipophilic molecule. If standard broth is used, the drug adheres to the polystyrene walls of the microtiter plate. This artificially lowers the effective drug concentration in the well, falsely elevating the MIC and MFC readouts[6]. Tween 20 acts as a surfactant to keep the drug in solution. Fluconazole, being hydrophilic, does not require this modification.

Step 2: Inoculum Standardization
  • Action: Prepare a 0.5 McFarland standard (1–5 × 10⁶ CFU/mL) from 24-hour yeast cultures. Dilute in the prepared RPMI 1640 to achieve a final well concentration of 0.5–2.5 × 10³ CFU/mL.

  • Validation: Always plate an aliquot of the starting inoculum onto Sabouraud Dextrose Agar (SDA) to confirm the exact starting CFU count. This is mathematically required to calculate the 99.9% kill threshold later.

Step 3: MIC Determination (24-48 Hours)
  • Action: Incubate microtiter plates at 35°C for 24 hours.

  • Causality for Reading: Both fluconazole and rezafungin MICs are read at the lowest concentration causing a ≥50% prominent decrease in turbidity compared to the drug-free growth control well[5].

Step 4: MFC Determination (The Kill Curve)
  • Action: To determine the fungicidal threshold, aliquot 20 µL from all optically clear wells (and the MIC well) and spread-plate onto SDA. Incubate at 35°C for 48 hours.

  • Causality: The MFC is strictly defined as the lowest drug concentration yielding a ≥99.9% reduction in viable CFUs relative to the starting inoculum[2]. If the MFC/MIC ratio is ≤ 4, the drug is classified as fungicidal.

Workflow Inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Dilution Serial Drug Dilution in RPMI 1640 (Add Tween 20 for Rezafungin) Inoculum->Dilution Incubation Incubate 24-48h at 35°C Dilution->Incubation MIC Determine MIC (Visual/Spectrophotometric) Incubation->MIC Plating Subculture Optically Clear Wells on Sabouraud Dextrose Agar MIC->Plating Select clear wells MFC Determine MFC (≥99.9% Fungal Kill) Plating->MFC Incubate & Count CFUs

Fig 2. Self-validating experimental workflow for determining MIC and MFC.

Clinical Implications and Pharmacodynamic Insights

The tight MFC/MIC ratio of rezafungin, combined with its extended half-life (>130 hours), allows for a high-dose, once-weekly intravenous regimen[1]. This front-loads the drug exposure, maximizing the Cmax​/MIC pharmacodynamic driver that is essential for concentration-dependent fungicidal activity.

In contrast, fluconazole's fungistatic nature and reliance on the AUC/MIC parameter necessitate daily dosing. Because fluconazole merely suppresses growth rather than actively clearing the fungal burden, it leaves immunocompromised patients vulnerable to breakthrough resistance, particularly from intrinsically resilient pathogens like C. glabrata and C. auris. For researchers and clinicians alike, verifying these fungicidal kinetics in vitro via rigorous MFC testing is the first step in predicting in vivo clinical success.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Rezafungin Acetate Disk Diffusion Clinical Breakpoints

This guide provides a comprehensive technical overview of the validation of clinical breakpoints for rezafungin acetate disk diffusion susceptibility testing. It is intended for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the validation of clinical breakpoints for rezafungin acetate disk diffusion susceptibility testing. It is intended for researchers, scientists, and drug development professionals engaged in antifungal susceptibility testing and the evaluation of novel antifungal agents. This document synthesizes data from peer-reviewed studies and regulatory documents to offer a detailed comparison of rezafungin's performance and the methodologies underpinning its validation.

Introduction: Rezafungin and the Imperative for Standardized Susceptibility Testing

Rezafungin (REZZAYO™) is a next-generation echinocandin antifungal agent approved by the U.S. Food and Drug Administration (FDA) in March 2023 for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options.[1][2] Like other echinocandins, rezafungin targets the fungal cell wall through the inhibition of the 1,3-β-D-glucan synthase enzyme complex, a mechanism that confers a high degree of selective toxicity as this enzyme is absent in mammalian cells.[3] A key advantage of rezafungin is its prolonged half-life, which allows for once-weekly intravenous administration.[3]

The clinical utility of any new antimicrobial agent is intrinsically linked to the availability of reliable and reproducible methods for susceptibility testing. These tests are crucial for guiding therapeutic decisions, monitoring for the emergence of resistance, and conducting epidemiological surveillance. The disk diffusion method, standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI), offers a practical and cost-effective approach for determining the susceptibility of yeasts to antifungal agents.[4] This guide focuses on the validation of the clinical breakpoints used to interpret the results of rezafungin disk diffusion testing.

The Foundation of Breakpoint Validation: Correlating Zone of Inhibition with Minimal Inhibitory Concentration (MIC)

The validation of disk diffusion breakpoints is a rigorous process that hinges on establishing a strong correlation between the diameter of the zone of growth inhibition around an antibiotic disk and the minimal inhibitory concentration (MIC) of the drug, as determined by a reference broth microdilution method. The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.

The fundamental principle is that the size of the inhibition zone is inversely proportional to the MIC. A larger zone of inhibition indicates that the organism is more susceptible to the drug (i.e., has a lower MIC), while a smaller zone suggests reduced susceptibility or resistance (a higher MIC). The validation process involves testing a large and diverse collection of clinical isolates to establish a reliable statistical correlation between these two metrics.

Below is a conceptual workflow illustrating the process of validating disk diffusion breakpoints.

G cluster_0 Phase 1: Data Generation cluster_1 Phase 2: Analysis & Correlation cluster_2 Phase 3: Validation & Standardization A Isolate Collection (Diverse Candida spp.) B Reference MIC Testing (CLSI M27 Broth Microdilution) A->B C Disk Diffusion Testing (CLSI M44 Method) A->C D Scatter Plot Analysis (Zone Diameter vs. MIC) B->D C->D E Error-Rate Bounded Analysis D->E F Establishment of Tentative Zone Diameter Breakpoints E->F G Quality Control (QC) Range Determination F->G H Regulatory Submission & Review (e.g., FDA) F->H I Publication of Official Breakpoints & QC Ranges G->I H->I

Caption: Workflow for the validation of disk diffusion breakpoints.

Rezafungin Disk Diffusion Breakpoints: A Tale of Two Standards

A critical aspect to understand when implementing rezafungin disk diffusion testing is the differing status of breakpoints from the FDA and CLSI.

FDA-Recognized Breakpoints

The FDA has recognized and published "susceptible-only" disk diffusion breakpoints for rezafungin against four major Candida species.[3] The "susceptible-only" designation is used when resistant isolates are exceptionally rare, making it difficult to establish intermediate or resistant breakpoints.

Candida SpeciesDisk ContentZone Diameter (mm)Interpretation
Candida albicans5 µg≥ 13Susceptible
Candida glabrata5 µg≥ 15Susceptible
Candida parapsilosis5 µg≥ 9Susceptible
Candida tropicalis5 µg≥ 14Susceptible
Data sourced from the FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria.[3]
CLSI Position

As of early 2026, the CLSI has not yet established official disk diffusion breakpoints for rezafungin.[1] However, CLSI has published MIC breakpoints for rezafungin against a broader range of Candida species, including C. auris, C. dubliniensis, and C. krusei, in addition to the four listed by the FDA.[2] It is anticipated that CLSI will eventually publish corresponding disk diffusion breakpoints once sufficient data are reviewed and approved by the relevant subcommittees.

Quality Control: Ensuring the Integrity of Test Results

Reproducibility and accuracy in disk diffusion testing are maintained through the regular use of well-characterized quality control (QC) strains. These are specific American Type Culture Collection (ATCC) strains with expected ranges of zone diameters. Testing these strains concurrently with clinical isolates ensures that the test system (media, disks, incubation, etc.) is performing correctly.

CLSI has established QC ranges for rezafungin 5 µg disks, which can be found in the CLSI M60 document (Performance Standards for Antifungal Susceptibility Testing of Yeasts).[1][5]

QC StrainATCC NumberRezafungin (5 µg) Zone Diameter Range (mm)
Candida albicans90028Refer to the latest CLSI M100/M60 supplement
Candida krusei625817-25
Candida parapsilosis2201918-26
Candida tropicalis750Refer to the latest CLSI M100/M60 supplement
QC ranges for C. krusei and C. parapsilosis are from a study presented at a scientific conference; users should always consult the most recent CLSI M100 or M60 supplement for the latest approved ranges.

Comparative Performance: Rezafungin vs. Other Echinocandins

The validation of rezafungin's breakpoints is strengthened by extensive comparative data on its in vitro activity against other echinocandins. Numerous studies have demonstrated that rezafungin has potent activity against a wide array of Candida species, with MIC values generally comparable to or, in some cases, lower than those of anidulafungin, caspofungin, and micafungin.[5][6][7]

The table below summarizes the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) for rezafungin and comparator echinocandins against several common Candida species.

Candida SpeciesAntifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)
C. albicans Rezafungin 0.03 0.06
Anidulafungin0.030.06
Caspofungin0.030.06
Micafungin0.0150.03
C. glabrata Rezafungin 0.06 0.06
Anidulafungin0.060.12
Caspofungin0.060.12
Micafungin0.030.06
C. parapsilosis Rezafungin 1 2
Anidulafungin12
Caspofungin0.51
Micafungin0.51
C. tropicalis Rezafungin 0.03 0.06
Anidulafungin0.030.06
Caspofungin0.030.06
Micafungin0.0150.03
Data compiled from a 2022 surveillance study.[5][7]

These data indicate that rezafungin's in vitro potency is on par with other members of the echinocandin class. The slightly higher MICs observed for all echinocandins against C. parapsilosis are a known characteristic of this species. The strong correlation between rezafungin's MIC values and those of other echinocandins provides a solid foundation for its clinical utility and the reliability of its susceptibility testing breakpoints.

Experimental Protocol: Rezafungin Disk Diffusion Susceptibility Testing

The following is a detailed, step-by-step methodology for performing rezafungin disk diffusion susceptibility testing, based on the CLSI M44 guidelines.

Materials
  • Rezafungin 5 µg disks

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile 0.85% saline

  • Sterile swabs

  • Vortex mixer

  • Densitometer or McFarland 0.5 turbidity standard

  • Incubator at 35°C

  • Calipers or ruler for measuring zone diameters

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Step-by-Step Procedure
  • Inoculum Preparation: a. Select 3-5 well-isolated colonies from a 24-hour culture on a non-selective agar plate (e.g., Sabouraud dextrose agar). b. Transfer the colonies to a tube containing sterile saline. c. Vortex the tube for 15 seconds to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or saline. This corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL.

  • Inoculation of the Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension. b. Rotate the swab against the side of the tube to remove excess fluid. c. Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Rezafungin Disks: a. Using sterile forceps or a disk dispenser, place a rezafungin 5 µg disk onto the inoculated agar surface. b. Gently press the disk down to ensure complete contact with the agar. c. If multiple disks are being tested on the same plate, ensure they are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation: a. Invert the plates and place them in a non-CO2 incubator at 35°C. b. Incubate for 20-24 hours.

  • Reading and Interpreting Results: a. After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter, including the diameter of the disk. b. Read the plates from the back against a dark, non-reflecting background. c. Compare the measured zone diameter to the FDA-recognized clinical breakpoints to determine if the isolate is susceptible. d. Measure the zone diameters for the QC strains and ensure they fall within the acceptable ranges as specified in the latest CLSI M100/M60 supplement.

The following diagram illustrates the key steps in the disk diffusion workflow.

G A Inoculum Preparation (0.5 McFarland) B Plate Inoculation (Confluent Lawn) A->B 15 min C Disk Application (Rezafungin 5 µg) B->C 3-5 min D Incubation (20-24h at 35°C) C->D E Measure Zone Diameter (mm) D->E F Interpret Result (Compare to Breakpoints) E->F

Sources

Validation

Synergistic effects of rezafungin acetate combined with azole antifungals

Synergistic Dynamics of Rezafungin Acetate and Azole Antifungals: A Comprehensive Comparison Guide As the prevalence of azole-resistant Aspergillus fumigatus and multidrug-resistant Candida auris accelerates, relying on...

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Author: BenchChem Technical Support Team. Date: April 2026

Synergistic Dynamics of Rezafungin Acetate and Azole Antifungals: A Comprehensive Comparison Guide

As the prevalence of azole-resistant Aspergillus fumigatus and multidrug-resistant Candida auris accelerates, relying on antifungal monotherapy is increasingly fraught with clinical failure[1]. Rezafungin acetate, a next-generation echinocandin characterized by a unique choline aminal ether structure, exhibits exceptional stability and a prolonged half-life of approximately 130 hours[2]. When combined with azole antifungals (such as isavuconazole, voriconazole, or posaconazole), rezafungin provides a multi-target mechanism that simultaneously compromises the fungal cell wall and the cell membrane.

This guide objectively evaluates the synergistic performance of rezafungin-azole combinations, providing the mechanistic rationale, comparative data, and self-validating experimental protocols required by researchers and drug development professionals.

Mechanistic Rationale: The Causality of Synergy

To understand why rezafungin and azoles exhibit synergy, one must look at their distinct but complementary targets. Echinocandins like rezafungin inhibit β -(1,3)-D-glucan synthase, severely compromising the structural integrity of the fungal cell wall[3]. Concurrently, azoles inhibit lanosterol 14 α -demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway, leading to the accumulation of toxic 14 α -methyl sterols and membrane instability[3].

The causality of their synergistic effect is rooted in cellular permeability. Rezafungin-induced cell wall damage facilitates a massive influx and increased intracellular accumulation of the azole[3]. This structural breach effectively overwhelms and bypasses the efflux pump-mediated resistance mechanisms (such as the overexpression of ATP Binding Cassette transporters) that typically render C. auris and mutant Aspergillus strains resistant to azole monotherapy[1].

SynergyMechanism RZF Rezafungin Acetate BGS β-(1,3)-D-Glucan Synthase RZF->BGS Inhibits AZO Azole Antifungal CYP Lanosterol 14α-Demethylase AZO->CYP Inhibits CW Cell Wall Compromised (Increased Permeability) BGS->CW Causes CM Ergosterol Depletion (Membrane Instability) CYP->CM Causes CW->AZO Enhances Influx SYN Synergistic Fungal Cell Death (FICI ≤ 0.5) CW->SYN CM->SYN

Mechanistic pathway of rezafungin and azole synergy leading to fungal cell death.

Comparative Performance Data

In vitro synergy is quantified using the Fractional Inhibitory Concentration Index (FICI). The interaction is defined as synergistic if the FICI is ≤0.5 , additive if 0.5<FICI≤1.0 , indifferent if 1.0<FICI≤4.0 , and antagonistic if >4.0 [4][5].

Rezafungin demonstrates superior baseline potency against cryptic and azole-resistant Aspergillus species compared to legacy echinocandins like caspofungin. For example, the geometric mean Minimum Effective Concentration (MEC) of rezafungin against azole-resistant A. fumigatus is 0.043 mg/L, significantly outperforming caspofungin[2][6]. When paired with isavuconazole or voriconazole, rezafungin consistently pushes the interaction profile into the synergistic or highly additive range[7].

Table 1: Comparative In Vitro Activity and Synergy Profiles

Drug CombinationTarget PathogenMonotherapy MIC/MEC (mg/L)FICI RangeInteraction Profile
Rezafungin + Isavuconazole C. auris (MDR)RZF: 0.03 - 0.1250.25 - 0.50Synergistic
Rezafungin + Voriconazole A. fumigatus (Azole-Resistant)RZF: 0.024 - 0.0430.37 - 0.75Synergistic / Additive
Caspofungin + IsavuconazoleC. aurisCAS: 0.125 - 0.500.50 - 1.00Additive
Micafungin + PosaconazoleA. fumigatus (Wild-Type)MIC: 0.015 - 0.030.50 - 1.25Additive / Indifferent

(Note: Data synthesized from comparative in vitro echinocandin/azole surveillance studies[2][6][7].)

Experimental Protocol: Self-Validating Checkerboard Assay

To accurately evaluate the synergistic effects of rezafungin and azoles during preclinical drug development, a rigorous checkerboard broth microdilution assay is required. This protocol is designed as a self-validating system to ensure absolute data trustworthiness.

Step-by-Step Methodology:

  • Inoculum Standardization : Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute in RPMI 1640 broth (buffered with MOPS to pH 7.0) to achieve a final inoculum of 1×103 to 5×103 CFU/mL.

    • Causality: Strict inoculum standardization prevents the "inoculum effect," where artificially high cell densities falsely elevate the MIC and mask true synergistic interactions.

  • Drug Matrix Preparation : In a 96-well microtiter plate, dispense serial two-fold dilutions of rezafungin acetate horizontally (Columns 1-8) and the selected azole vertically (Rows A-G).

  • Control Integration (Self-Validation) :

    • Row H: Rezafungin monotherapy.

    • Column 9: Azole monotherapy.

    • Column 10: Drug-free positive growth control.

    • Column 11: Uninoculated negative sterility control.

    • Causality: This architecture self-validates the assay. The monotherapy wells establish the precise baseline MIC required for the FICI calculation, while the sterility control ensures optical density readings are not skewed by ambient bacterial contamination.

  • Incubation : Inoculate 100 μ L of the fungal suspension into all wells (except Column 11). Incubate at 35°C for 24 hours (for Candida spp.) or 48 hours (for Aspergillus spp.).

  • Endpoint Determination : Read the plates visually or via a spectrophotometer (OD at 530 nm).

    • Causality: For Aspergillus, rezafungin must be read as the Minimum Effective Concentration (MEC)—the lowest concentration causing morphological changes (short, abnormally branched hyphae)[2][6]. Echinocandins are fungistatic against molds; relying on complete optical clearance will result in false-negative synergy readings.

  • FICI Calculation :

    FICI=MIC of Rezafungin aloneMIC of Rezafungin in combo​+MIC of Azole aloneMIC of Azole in combo​

CheckerboardWorkflow Inoculum 1. Standardize Inoculum (0.5 McFarland) Matrix 2. Prepare Drug Matrix (Rezafungin x Azole) Inoculum->Matrix Controls 3. Plate Controls (Mono & Sterility) Matrix->Controls Incubate 4. Incubate (35°C, 24-48h) Controls->Incubate Read 5. Determine MIC/MEC (Optical & Morphological) Incubate->Read Calc 6. Calculate FICI (Synergy ≤ 0.5) Read->Calc

Step-by-step workflow of the checkerboard assay for determining drug synergy.

Implications for Drug Development

For researchers and clinical trial designers, the combination of rezafungin and an azole represents a major strategic advantage. Rezafungin's extended half-life (~130 hours) allows for once-weekly dosing[2][8]. When paired with an orally bioavailable azole like isavuconazole, this synergistic combination not only lowers the effective inhibitory concentrations required to clear multidrug-resistant pathogens but also establishes a highly viable outpatient management paradigm for refractory invasive fungal diseases[7][8].

References

  • Source: contagionlive.
  • Title: Rezafungin (CD101)
  • Source: nih.
  • Source: oup.
  • Source: nih.
  • Source: contagionlive.
  • Source: mdpi.
  • Source: nih.

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Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide to Rezafungin Acetate: Handling, Safety, and Disposal Procedures

Introduction & Pharmacological Context Rezafungin acetate (commercially available as Rezzayo) is a next-generation, long-acting echinocandin antifungal utilized extensively in research, drug development, and clinical set...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Rezafungin acetate (commercially available as Rezzayo) is a next-generation, long-acting echinocandin antifungal utilized extensively in research, drug development, and clinical settings for its potent activity against Candida and Aspergillus species[1][2]. Unlike earlier echinocandins, rezafungin possesses enhanced pharmacokinetic stability, allowing for once-weekly dosing[2][3].

Because it is a biologically active pharmaceutical ingredient (API), laboratories and clinical sites must adhere to strict operational and disposal protocols. Improper disposal not only risks environmental contamination but also violates the Environmental Protection Agency (EPA) Management Standards for Hazardous Waste Pharmaceuticals[4]. This guide provides a self-validating framework for the safe handling, reconstitution, and disposal of Rezafungin acetate.

Physicochemical Properties & Quantitative Safety Data

Understanding the physicochemical properties of Rezafungin acetate is critical for determining appropriate storage, handling, and waste segregation procedures.

Property / ParameterValue / DescriptionRationale / Operational Causality
CAS Number 1631754-41-0 (acetate)[1][3]Unique identifier required for SDS tracking and waste manifesting.
Molecular Formula C65H88N8O19[3]Complex cyclic hexapeptide structure susceptible to extreme pH.
Molecular Weight 1285.46 g/mol [3]Large molecular size limits dermal absorption, but requires respiratory protection against aerosolized dust.
Storage (Solid/Powder) 20°C to 25°C (68°F to 77°F)[5]Prevents thermal degradation of the core echinocandin ring structure.
Storage (Reconstituted) 2°C to 8°C for up to 24 hours[6]Aqueous environments accelerate hydrolysis; refrigeration slows kinetic degradation.
Target Mechanism 1,3-β-D-glucan synthase inhibitor[3]Highly specific to fungal cell walls; low acute human toxicity but requires active API disposal protocols.

Mechanism of Action & Environmental Impact

To understand the biological impact of accidental environmental release, one must understand its mechanism. Rezafungin specifically targets the fungal cell wall synthesis pathway. If released into wastewater, active echinocandins can disrupt local microbial ecosystems and contribute to environmental antimicrobial resistance.

MOA Rezafungin Rezafungin Acetate Target 1,3-β-D-glucan synthase Rezafungin->Target Binds Inhibition Enzyme Inhibition Target->Inhibition CellWall Glucan Depletion Inhibition->CellWall Blocks synthesis Lysis Cell Lysis & Death CellWall->Lysis Osmotic stress

Rezafungin Acetate mechanism of action targeting 1,3-β-D-glucan synthase leading to cell lysis.

Operational Protocol: Safe Handling & Reconstitution

Rezafungin is typically supplied as a sterile, white to pale yellow solid cake or powder[5]. Aerosolization of the powder during reconstitution poses an inhalation risk.

  • Step 1: PPE Verification. Don a standard laboratory coat, nitrile gloves, and safety goggles. If handling bulk powder outside a certified biosafety cabinet or fume hood, use an N95 or P100 particulate respirator to prevent inhalation of API dust[7].

  • Step 2: Reconstitution. Aseptically inject the appropriate diluent (e.g., sterile water for injection) into the single-dose vial[6]. Direct the diluent stream against the glass wall of the vial. Causality: Directing the flow against the glass minimizes the mechanical agitation of the powder, reducing foaming.

  • Step 3: Dissolution. Swirl the vial gently until the powder is completely dissolved. Do not shake vigorously. Causality: Echinocandins are complex peptides prone to mechanical shear degradation. Vigorous shaking induces severe foaming, which traps the API and complicates accurate volumetric dosing.

  • Step 4: Storage & Expiration. If not utilized immediately, store the reconstituted solution at 2°C to 8°C (36°F to 46°F) and discard any unused portion after 24 hours[6].

Comprehensive Disposal Procedures (EPA/RCRA Compliant)

Under the EPA's 2019 Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P), healthcare and research facilities are strictly prohibited from "sewering" (flushing down the drain) pharmaceutical wastes[4]. Although Rezafungin is not a P-listed (acute) or U-listed (toxic) hazardous waste, it is a biologically active compound that must be managed as non-creditable pharmaceutical waste[4].

  • Step 1: Segregation of Vials. Empty vials (containing no removable residual drug) can be disposed of in standard glass recycling or non-hazardous solid waste, provided they meet the RCRA definition of "empty".

  • Step 2: Prohibition of Sewering. Never discharge reconstituted Rezafungin solutions, expired stock, or liquid waste into laboratory sinks, toilets, or floor drains[4][6]. Causality: Sewering biologically active antifungals bypasses standard water treatment facilities, contributing to environmental toxicity and violating federal EPA regulations[4].

  • Step 3: Solid Waste Disposal. Contaminated PPE (e.g., gloves, bench pads) with trace amounts of Rezafungin are generally not considered hazardous waste unless visibly saturated[8]. Saturated materials must be disposed of as pharmaceutical waste[8].

  • Step 4: Final Destruction. Institutional pharmaceutical waste bins containing residual Rezafungin must be routed to a regulated, permitted facility for high-temperature incineration[9]. Causality: Incineration completely breaks down the complex peptide ring structure, neutralizing the API's biological activity.

Disposal Start Rezafungin Waste Generated CheckEmpty Is the container RCRA empty? Start->CheckEmpty EmptyYes Standard Solid Waste CheckEmpty->EmptyYes Yes EmptyNo Contains Residual API CheckEmpty->EmptyNo No Segregate Non-Creditable Pharma Waste Bin EmptyNo->Segregate Sewer DO NOT FLUSH (Sewering Ban) EmptyNo->Sewer Incinerate High-Temperature Incineration Segregate->Incinerate

Logical workflow for the EPA-compliant disposal of Rezafungin Acetate laboratory waste.

Spill Response & Emergency Protocols

In the event of a powder or liquid spill of Rezafungin acetate, immediate containment is required to prevent exposure and environmental release[7].

  • Step 1: Containment & Ventilation. Isolate the spill area and ensure adequate laboratory ventilation is running[7].

  • Step 2: Liquid Spills. Cover the liquid with a suitable absorbent material (e.g., vermiculite, universal spill pads)[7]. Causality: Liquid absorption prevents the capillary spread of the API across surfaces and converts the hazard into a manageable solid form.

  • Step 3: Powder Spills. Carefully sweep up the material avoiding dust formation, or use a HEPA-filtered vacuum[7]. Causality: Standard sweeping of dry powder can aerosolize the API, leading to unintended respiratory exposure.

  • Step 4: Decontamination. Wash the spill surface thoroughly with water and a standard laboratory detergent to remove microscopic residues.

  • Step 5: Disposal of Spill Materials. Place all absorbent materials, swept powder, and contaminated PPE into a sealed, labeled chemical waste container designated for incineration[7][8].

References

  • [6] OlaDoctor. REZZAYO 200 mg POWDER FOR CONCENTRATE FOR SOLUTION FOR INFUSION.[Link]

  • [4] LeadingAge. New EPA Rule on Pharmaceutical Waste Disposal. [Link]

  • [9] U.S. Environmental Protection Agency (EPA). Guidance and Websites about Proper Disposal of Unwanted Household Medicines. [Link]

  • Defense Centers for Public Health. New Management Standards for Hazardous Waste Pharmaceuticals.[Link]

  • [5] Melinta Therapeutics. Product and Ordering Information - REZZAYO.[Link]

  • [8] Arnall Golden Gregory (AGG). Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule.[Link]

  • [2] National Institutes of Health (NIH) / PubMed. Regulatory Considerations in the Approval of Rezafungin (Rezzayo) for the Treatment of Candidemia and Invasive Candidiasis in Adults. [Link]

Sources

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